Bufuralol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-62-4 (Parent) | |
| Record name | Bufuralol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975052 | |
| Record name | Bufuralol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-91-6, 59652-29-8 | |
| Record name | Bufuralol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufuralol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFURALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
bufuralol hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufuralol (B1668043) hydrochloride is a non-selective β-adrenergic receptor antagonist with partial agonist activity, recognized for its utility in cardiovascular research and as a probe for cytochrome P450 2D6 (CYP2D6) enzyme activity.[1][2][3] This document provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to bufuralol hydrochloride, intended to serve as a technical resource for the scientific community.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid.[4] It is the hydrochloride salt of bufuralol, a synthetic compound belonging to the benzofuran (B130515) class of chemicals.
Chemical Structure
The chemical structure of this compound comprises a 7-ethyl-2-benzofuranmethanol moiety linked to a tert-butylamino group. The hydrochloride salt is formed at the secondary amine.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | [5] |
| Synonyms | (±)-Bufuralol HCl, DL-Bufuralol, Ro 3-4787 | [1][2] |
| CAS Number | 60398-91-6 | [1][4][5] |
| Molecular Formula | C₁₆H₂₃NO₂ · HCl | [1][4] |
| Molecular Weight | 297.82 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 143-146 °C | [4][6] |
| Solubility | Soluble in water and methanol.[4][7] Soluble in DMSO (>10 mg/mL), ethanol (B145695) (≤15mg/ml), and dimethyl formamide (B127407) (15mg/ml).[1] Aqueous solutions in PBS (pH 7.2) have a solubility of approximately 5 mg/mL.[1] | [1][4][7] |
| pKa (Strongest Basic) | 9.24 (Predicted) | [8][9] |
| UV/Vis (λmax) | 209, 248 nm | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments related to the characterization of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Aqueous Solubility
The equilibrium solubility of this compound in aqueous buffers can be determined using the shake-flask method.
Protocol:
-
An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8).
-
The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The resulting saturated solutions are filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be used for the quantification of bufuralol and its metabolites.
Protocol for Enantiomeric Separation:
-
Column: Vancomycin macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic V).
-
Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (B128534) (e.g., 100:0.015:0.010, v/v/v).
-
Flow Rate: 0.5 ml/min.
-
Detection: UV detection at 254 nm.
-
Linearity: The method has been shown to be linear over a range of 5-500 ng/ml for each enantiomer in plasma.
In Vitro Metabolism Assay using Human Liver Microsomes
The metabolism of bufuralol, particularly its 1'-hydroxylation by CYP2D6, can be assessed using human liver microsomes.
Caption: Workflow for in vitro CYP2D6-mediated metabolism of bufuralol.
Protocol:
-
An incubation mixture is prepared containing human liver microsomes, this compound, and phosphate buffer (pH 7.4).
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
The formation of the 1'-hydroxybufuralol (B194460) metabolite is quantified using a validated analytical method like LC-MS/MS or HPLC with fluorescence detection.[5]
Biological Activity and Mechanism of Action
Bufuralol is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at both β1 and β2 adrenergic receptors.[2][4] It also exhibits partial intrinsic sympathomimetic activity.
Signaling Pathway
As a β-blocker, bufuralol primarily interferes with the G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of catecholamines to β-adrenergic receptors.
Caption: Inhibition of β-adrenergic signaling by bufuralol.
Metabolism
Bufuralol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][10] The major metabolic pathway is 1'-hydroxylation to form 1'-hydroxybufuralol, which is also pharmacologically active.[11][12] Due to its specific metabolism by CYP2D6, bufuralol is widely used as a probe substrate to phenotype individuals for CYP2D6 activity.[3] Other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, are formed by CYP1A2.[11]
Conclusion
This technical guide provides a consolidated resource on the chemical properties, structure, and analytical methodologies for this compound. The detailed information and protocols presented herein are intended to support researchers and drug development professionals in their studies involving this important pharmacological tool. The provided diagrams offer visual summaries of its chemical structure, a key experimental workflow, and its mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufuralol | Ro 3-4787 | β-adrenergic receptor blocker | TargetMol [targetmol.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. who.int [who.int]
- 10. mdpi.com [mdpi.com]
- 11. Spectrofluorometric determination of bufuralol in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Bufuralol Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of bufuralol (B1668043) hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound's physicochemical properties. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.
Introduction to Bufuralol Hydrochloride
This compound is a non-selective β-adrenoceptor antagonist with partial agonist activity. It is recognized as a substrate for the cytochrome P450 enzyme CYP2D6 and is often used as a probe to study the enzyme's activity. Understanding its solubility and stability is critical for its application in research and for the development of potential pharmaceutical formulations.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol, monohydrochloride |
| Synonyms | (±)-Bufuralol, DL-Bufuralol, Ro 3-4787 |
| Molecular Formula | C₁₆H₂₃NO₂ • HCl |
| Molecular Weight | 297.8 g/mol |
| Appearance | Crystalline solid |
| UV/Vis. λmax | 209, 248 nm |
Solubility Characteristics
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol | ~15 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] |
| Dimethylformamide (DMF) | ~15 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[1] |
| Water | Soluble (quantitative data not specified) |
| Methanol | Soluble (quantitative data not specified) |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in various aqueous and non-aqueous solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the suspension to equilibrate for a sufficient period (e.g., 24-72 hours). Periodically, take samples to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Characteristics
The stability of this compound is a critical parameter for its storage and handling. As a crystalline solid, it demonstrates good long-term stability when stored under appropriate conditions. However, its stability in aqueous solutions is limited.
Table 2: Stability of this compound
| Condition | Observation |
| Solid State Storage | Stored at -20°C, stable for ≥ 4 years. |
| Aqueous Solution | Not recommended to store for more than one day. |
| Elevated Temperature | Stable for at least 7 days at 70°C (in the context of an analytical method validation). |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
3.1.1. Acid and Base Hydrolysis
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points.
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
3.1.2. Oxidative Degradation
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time by taking samples at various intervals.
-
Analyze the samples using a validated HPLC method.
3.1.3. Photostability
-
Expose the solid this compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark at the same temperature.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
Signaling Pathways and Logical Relationships
While this guide focuses on the physicochemical properties of this compound, it is important to remember its biological context. As a β-adrenoceptor antagonist, this compound interacts with signaling pathways regulated by these receptors. The diagram below illustrates a simplified representation of the β-adrenergic signaling pathway, which this compound would inhibit.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. The data presented herein is essential for its proper handling, storage, and use in research and development. It is important to note that while general protocols for solubility and stability testing are provided, specific experimental data for this compound under various pH conditions and forced degradation scenarios are not extensively documented in publicly accessible literature. Further experimental investigation is recommended to fully characterize the physicochemical profile of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Bufuralol Hydrochloride as a Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of bufuralol (B1668043) hydrochloride, a non-selective beta-adrenergic receptor antagonist. Bufuralol hydrochloride exerts its pharmacological effects through competitive inhibition of both β1- and β2-adrenergic receptors, leading to a reduction in the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP). Notably, bufuralol also exhibits partial agonist activity, particularly at the β2-adrenoceptor, a characteristic known as intrinsic sympathomimetic activity (ISA). This dual action modulates the overall physiological response to the drug. This document details the receptor binding affinity, downstream signaling effects, and the experimental methodologies used to elucidate these properties.
Introduction
Bufuralol is a potent beta-adrenoceptor antagonist that has been a subject of significant research due to its interesting pharmacological profile.[1] As a non-selective beta-blocker, it does not differentiate between β1 and β2 adrenergic receptors, leading to a broad range of physiological effects.[2][3] Its partial agonist activity further distinguishes it from many other beta-blockers.[2][3] Understanding the intricate details of its mechanism of action is crucial for its application in research and potential therapeutic development.
Receptor Binding and Affinity
The primary mechanism of bufuralol's action is its direct interaction with beta-adrenergic receptors. It acts as a competitive antagonist, binding to the same sites as endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Quantitative Binding Affinity Data
Table 1: Summary of this compound Binding Characteristics
| Parameter | Receptor Subtype | Value | Remarks |
| Binding Affinity (Ki) | β1-Adrenergic | Data not available | - |
| β2-Adrenergic | Data not available | (S)-bufuralol exhibits potent antagonism.[4] | |
| IC50 | β1-Adrenergic | Data not available | - |
| β2-Adrenergic | Data not available | - | |
| pA2 | β1-Adrenergic | Data not available | - |
| β2-Adrenergic | Data not available | - |
Downstream Signaling Pathway
The binding of bufuralol to beta-adrenergic receptors inhibits the downstream signaling cascade that is normally initiated by catecholamines.
Inhibition of Adenylyl Cyclase
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By blocking the receptor, bufuralol prevents this activation, leading to a decrease in intracellular cAMP levels.
Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA)
A key feature of bufuralol is its intrinsic sympathomimetic activity (ISA), which means it can partially activate the beta-adrenergic receptors it binds to. This partial agonism is more pronounced at the β2-adrenoceptor.[3] This can result in a less pronounced decrease in heart rate and cardiac output at rest compared to beta-blockers without ISA.[5][6] The maximal stimulatory effect of a partial agonist is significantly lower than that of a full agonist like isoproterenol (B85558).[5]
Table 2: Functional Effects of this compound
| Effect | Target | Action | Consequence |
| Antagonism | β1/β2-Adrenergic Receptors | Competitive Inhibition | Reduction in heart rate, blood pressure, and cardiac contractility. |
| Partial Agonism (ISA) | Primarily β2-Adrenergic Receptors | Submaximal Receptor Activation | Milder reduction in resting heart rate and potential for vasodilation.[3][5] |
Experimental Protocols
The characterization of bufuralol's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a drug for its receptor.
-
Objective: To quantify the binding affinity (Ki) of bufuralol for β1- and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Isolation of cell membranes expressing the target beta-adrenergic receptor subtype from tissues or cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-CGP 12177) that has a high affinity for the receptor, and various concentrations of unlabeled bufuralol.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of bufuralol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
-
Adenylyl Cyclase Activity Assays
These functional assays measure the downstream effect of receptor binding on enzyme activity.
-
Objective: To determine the effect of bufuralol on adenylyl cyclase activity and cAMP production.
-
Methodology:
-
Cell Culture: Cells expressing the beta-adrenergic receptor of interest are cultured.
-
Stimulation: The cells are treated with a known beta-agonist (e.g., isoproterenol) in the presence and absence of varying concentrations of bufuralol.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7][8]
-
Data Analysis: The ability of bufuralol to inhibit the agonist-induced increase in cAMP is quantified to determine its antagonistic potency. To assess partial agonism, the ability of bufuralol alone to stimulate cAMP production is measured.
-
In Vivo and Ex Vivo Models for Intrinsic Sympathomimetic Activity (ISA)
-
Objective: To quantify the partial agonist activity of bufuralol.
-
Methodology:
-
Animal Models: Anesthetized animals (e.g., cats, dogs) are often used.[3]
-
Measurement of Physiological Parameters: Heart rate and blood pressure are continuously monitored.
-
Drug Administration: Bufuralol is administered intravenously, and the changes in heart rate and blood pressure are recorded. An increase in these parameters in the absence of a stimulating agonist indicates ISA.
-
Comparison with Full Agonist: The maximal response induced by bufuralol is compared to the maximal response induced by a full beta-agonist like isoproterenol to quantify the degree of ISA.[5]
-
Visualizations
Signaling Pathway of Beta-Adrenergic Receptor and Inhibition by Bufuralol
Caption: Beta-adrenergic receptor signaling and its inhibition by bufuralol.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logic of Partial Agonism (ISA)
Caption: Conceptual diagram of full agonism, antagonism, and partial agonism.
Conclusion
This compound is a non-selective beta-adrenergic receptor antagonist with a notable characteristic of intrinsic sympathomimetic activity, primarily at the β2-adrenoceptor. Its mechanism of action involves the competitive blockade of β1 and β2 receptors, thereby inhibiting the adenylyl cyclase/cAMP signaling pathway. The partial agonist nature of bufuralol modulates its overall pharmacological effect, distinguishing it from beta-blockers that lack ISA. Further research to precisely quantify its binding affinities (Ki/IC50) would provide a more complete understanding of its molecular interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of bufuralol and other beta-adrenergic ligands.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptor activity of the stereoisomers of the bufuralol alcohol and ketone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bufuralol Hydrochloride: A Technical Guide to its Pharmacodynamics and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufuralol (B1668043) hydrochloride is a potent, non-selective β-adrenergic receptor antagonist renowned for its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). It has been a critical tool in pharmacology for both cardiovascular research and as a specific probe for cytochrome P450 2D6 (CYP2D6) activity, due to its stereoselective metabolism. This technical guide provides a comprehensive overview of the pharmacodynamics, metabolism, and in vivo physiological effects of bufuralol, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacodynamics: Receptor Interaction and Signaling
Bufuralol exerts its primary effect by competitively blocking β-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. Uniquely, it also possesses partial agonist activity, meaning it can weakly activate the receptor. This dual action results in a distinct physiological profile compared to β-blockers lacking ISA.
Mechanism of Action
As a β-adrenergic antagonist, bufuralol binds to β1 and β2 receptors. In tissues like the heart (rich in β1 receptors), this antagonism leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, particularly during states of elevated sympathetic tone such as exercise. Its non-selective nature means it also blocks β2 receptors, which can influence vascular and bronchial smooth muscle. The partial agonist activity can produce vasodilation, mitigating some of the peripheral vasoconstriction seen with other non-selective β-blockers.
Signaling Pathway of Bufuralol at the β-Adrenergic Receptor
Receptor Binding Affinity
Bufuralol is classified as non-selective, indicating it binds to both β1 and β2 receptors with similar affinity. The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Parameter | Receptor Subtype | Tissue Source | Value | Reference |
| pA₂ | β₁-Adrenoceptor | Rat atria | 8.04 | Bou-Assi et al., 2007 |
| pA₂ | β₂-Adrenoceptor | Rat uterus | 7.91 | Bou-Assi et al., 2007 |
Table 1: Bufuralol Hydrochloride Antagonist Potency at β-Adrenergic Receptors
Experimental Protocol: Determination of pA₂ Value
The pA₂ value is a measure of the affinity of a competitive antagonist for its receptor. The following is a generalized protocol for its determination in isolated tissues.
-
Tissue Preparation: Tissues rich in the target receptor (e.g., rat atria for β1, rat uterus for β2) are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a full agonist (e.g., isoprenaline). The agonist is added to the organ bath in increasing concentrations, and the tissue response (e.g., atrial contraction rate, uterine relaxation) is measured until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed to restore the baseline state. A fixed concentration of the antagonist (bufuralol) is then added to the bath and allowed to incubate for a predetermined equilibration period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The presence of the competitive antagonist will shift this curve to the right.
-
Data Analysis: Steps 3 and 4 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA₂ value is the intercept of the regression line with the x-axis.
Pharmacokinetics and Metabolism
The clinical effects and utility of bufuralol are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Its metabolism is of particular interest due to the significant role of the polymorphic enzyme CYP2D6.
Metabolism via CYP2D6
Bufuralol is extensively metabolized in the liver, primarily through aliphatic hydroxylation at the 1'-position of the tert-butyl side chain to form 1'-hydroxybufuralol (B194460). This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Due to genetic polymorphism in the CYP2D6 gene, individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). This genetic variation leads to significant inter-individual differences in bufuralol plasma concentrations and clearance.[2]
Metabolic Pathway of Bufuralol via CYP2D6
Pharmacokinetic Parameters
Pharmacokinetic parameters for bufuralol vary significantly based on the individual's CYP2D6 metabolizer status. Poor metabolizers exhibit higher plasma concentrations and a longer elimination half-life compared to extensive metabolizers.
| Parameter | Extensive Metabolizers (n=6) | Poor Metabolizers (n=3) | Reference |
| Tₘₐₓ (h) | 1.5 - 2.0 | ~4.0 | Pringle et al., 1986[2] |
| t₁/₂ (h) | 2.61 ± 0.18 | 4.85 ± 0.35 | Pringle et al., 1986[2] |
| Cₘₐₓ | Data not available | Data not available | |
| AUC | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of Oral Bufuralol in Different Metabolizer Phenotypes (Note: Cₘₐₓ and AUC values stratified by metabolizer phenotype for bufuralol are not readily available in the cited literature. However, studies on other CYP2D6 substrates like metoprolol (B1676517) show AUC ratios of approximately 5-fold higher in poor metabolizers compared to extensive metabolizers.)[3]
Experimental Protocol: Bufuralol 1'-Hydroxylation Assay
This protocol describes an in vitro method to determine the rate of bufuralol metabolism using human liver microsomes (HLM).
-
Reagent Preparation:
-
Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: this compound stock solution in methanol (B129727) or DMSO.
-
Microsomes: Human liver microsomes (pooled or from individual donors) stored at -80°C.
-
Cofactor Solution (NADPH-regenerating system): Prepare a solution in phosphate buffer containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, add phosphate buffer.
-
Add the HLM suspension to achieve a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Add the bufuralol stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-30 minutes). The reaction time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (B52724) or perchloric acid. This precipitates the microsomal proteins.
-
Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the formation of 1'-hydroxybufuralol using a validated HPLC method with fluorescence or mass spectrometry (LC-MS/MS) detection.[4]
In Vivo Effects
In vivo, bufuralol demonstrates classic β-blocker effects on the cardiovascular system, primarily a reduction in heart rate and blood pressure, especially during physical exertion. Its partial agonist activity can also influence vascular resistance.
Cardiovascular Effects in Humans
Clinical studies have demonstrated bufuralol's efficacy in reducing exercise-induced tachycardia. The degree of heart rate reduction is dose-dependent.
| Oral Dose | Time Point | Effect on Exercise Heart Rate | Comparison | Reference |
| 7.5 mg | 1-6 h | Reduction in exercise heart rate | Active up to 6 hours | Pringle et al., 1986[2] |
| 15 mg | 1-24 h | Reduction in exercise heart rate | Still active at 24 hours | Pringle et al., 1986[2] |
| 30 mg | 1-24 h | Reduction in exercise heart rate | Still active at 24 hours | Pringle et al., 1986[2] |
| 60 mg | 1-24 h | Reduction in exercise heart rate | Similar reduction to 40 mg propranolol | Pringle et al., 1986[2] |
| 120 mg | 1-24 h | Reduction in exercise heart rate | Less reduction than 160 mg propranolol | Pringle et al., 1986[2] |
Table 3: In Vivo Effects of Oral Bufuralol on Exercise Heart Rate in Healthy Human Volunteers
In hypertensive patients, bufuralol has been shown to produce comparable reductions in systemic blood pressure to propranolol. However, unlike propranolol, bufuralol did not significantly reduce forearm blood flow, an effect likely attributable to its partial agonist (vasodilatory) activity.
Experimental Protocol: In Vivo Cardiovascular Assessment in Animals
This generalized workflow outlines a typical experiment to assess the cardiovascular effects of bufuralol in an animal model (e.g., dog or cat).
Workflow for In Vivo Cardiovascular Assessment of Bufuralol
Conclusion
This compound remains a compound of significant interest due to its distinct pharmacological profile as a non-selective β-blocker with intrinsic sympathomimetic activity. Its well-characterized, polymorphic metabolism by CYP2D6 establishes it as an invaluable in vitro and in vivo probe for drug metabolism studies. The data and protocols presented herein provide a technical foundation for researchers utilizing bufuralol to investigate β-adrenergic signaling, cardiovascular physiology, and pharmacogenetic influences on drug disposition.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND METOPROLOL PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Bufuralol as a Selective CYP2D6 Probe Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bufuralol's use as a selective probe substrate for cytochrome P450 2D6 (CYP2D6), an enzyme critical to the metabolism of a significant portion of clinically used drugs. This document details the metabolic pathways, kinetic parameters, and standardized experimental protocols for the application of bufuralol (B1668043) in both in vitro and in vivo studies, serving as a vital resource for drug development and pharmacogenetic research.
Introduction: The Role of Bufuralol in CYP2D6 Phenotyping
Bufuralol is a non-selective beta-adrenoceptor antagonist that has become a cornerstone in the field of drug metabolism as a selective probe for the activity of the highly polymorphic enzyme, CYP2D6. Due to the significant inter-individual and inter-ethnic variability in CYP2D6 activity, which can lead to adverse drug reactions or therapeutic failure, phenotyping individuals is crucial. Bufuralol's metabolic pathway is dominated by CYP2D6-mediated hydroxylation, making the rate of its metabolism a reliable indicator of CYP2D6 function. Individuals can be classified into several phenotype groups based on their ability to metabolize bufuralol, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[1][2] This classification is essential for personalized medicine, aiding in dose adjustments and the prediction of drug-drug interactions.
Metabolic Pathways of Bufuralol
The primary metabolic pathway of bufuralol is the hydroxylation at the 1'-position of the butyl side chain, a reaction almost exclusively catalyzed by CYP2D6 at therapeutic concentrations.[3][4] This reaction produces the major metabolite, 1'-hydroxybufuralol.
While bufuralol is a highly selective substrate for CYP2D6, other cytochrome P450 enzymes can contribute to its metabolism, particularly at higher, supra-therapeutic concentrations. Notably, CYP1A2 and CYP2C19 have been shown to catalyze the 1'-hydroxylation of bufuralol, although with significantly lower affinity (higher Kₘ) compared to CYP2D6.[5] Other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, have also been identified, with their formation suggested to be catalyzed by CYP1A2.[6]
References
- 1. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 2. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding Bufuralol's Partial Agonist Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol (B1668043) is a non-selective β-adrenergic receptor antagonist that also exhibits partial agonist activity, a property often referred to as intrinsic sympathomimetic activity (ISA).[1][2][3] This dual pharmacological profile means that while bufuralol blocks the effects of potent endogenous agonists like epinephrine (B1671497) and norepinephrine, it can also weakly activate β-adrenergic receptors. This intrinsic activity is particularly relevant at the β2-adrenoceptor, where it can lead to vasodilation.[3] The stereochemistry of bufuralol and its metabolites plays a crucial role in its pharmacological activity, with different stereoisomers exhibiting varying degrees of antagonist potency and partial agonist efficacy, particularly at the β1-adrenoceptor.[1][4]
This technical guide provides a comprehensive overview of bufuralol's partial agonist activity, including available quantitative data, detailed experimental protocols for its characterization, and an exploration of the potential signaling pathways involved.
Quantitative Pharmacological Data
Table 1: Antagonist Potency of Bufuralol Metabolite Stereoisomers at β-Adrenergic Receptors
| Compound | Receptor | Antagonist Potency (pA2) |
| (S)-Bufuralol (1a) | β2 | Potent (Comparable to Stereoisomers) |
| Alcohol Diastereomer 9a | β1 | More active than (S)-Bufuralol |
| Data derived from studies on the stereoisomers of bufuralol's alcohol and ketone metabolites.[4] |
Table 2: Partial Agonist Activity of Bufuralol Metabolite Stereoisomers
| Compound Configuration | Receptor with Partial Agonist Activity |
| S configuration hydroxylamine (B1172632) side chain | β1 |
| R configuration derivatives (esp. (R)-ketone 3b) | β1 |
| Partial β1-agonist activity has been associated with stereoisomers of bufuralol's metabolites.[4] |
Experimental Protocols
Characterizing the partial agonist activity of a compound like bufuralol involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of bufuralol for β1- and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of bufuralol for β1- and β2-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity β-adrenergic antagonist radioligand such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP).
-
Test Compound: Bufuralol hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes (typically 10-50 µg of protein)
-
Radioligand at a concentration near its Kd (e.g., 0.1-1 nM [³H]-DHA).
-
Increasing concentrations of bufuralol (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding wells, add the non-specific binding control instead of bufuralol.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of bufuralol.
-
Determine the IC50 value (the concentration of bufuralol that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of bufuralol to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β-adrenergic receptor activation, to determine its potency (EC50) and efficacy (Emax).
Objective: To quantify the agonist activity of bufuralol by measuring cAMP production.
Materials:
-
Cells: Whole cells expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Test Compound: this compound.
-
Full Agonist Control: A potent β-agonist like isoproterenol (B85558).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Lysis Buffer: Provided with the cAMP detection kit.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate with assay medium for 15-30 minutes at 37°C.
-
Compound Addition: Add increasing concentrations of bufuralol (e.g., 10⁻¹⁰ to 10⁻⁵ M) or isoproterenol (for the positive control) to the wells in triplicate.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis:
-
Generate a standard curve to convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of bufuralol.
-
Determine the EC50 value (the concentration of bufuralol that produces 50% of its maximal response) and the Emax value (the maximal response produced by bufuralol) by non-linear regression analysis.
-
Calculate the intrinsic activity of bufuralol by expressing its Emax as a percentage of the Emax produced by the full agonist isoproterenol.
-
Caption: Workflow for cAMP Accumulation Assay.
β-Arrestin Recruitment Assay
This assay investigates the potential for biased agonism by measuring the recruitment of β-arrestin to the β-adrenergic receptor upon stimulation by bufuralol.
Objective: To determine if bufuralol promotes the interaction between β-adrenergic receptors and β-arrestin.
Materials:
-
Cells: A cell line engineered to express the β-adrenergic receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using PathHunter β-arrestin assay technology).
-
Test Compound: this compound.
-
Positive Control: A known β-agonist that induces β-arrestin recruitment.
-
Assay Medium and Detection Reagents: As per the commercial assay kit instructions.
Protocol:
-
Cell Seeding: Seed the engineered cells in a 96-well plate.
-
Compound Addition: Add increasing concentrations of bufuralol or the positive control to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the kit protocol.
-
Data Analysis:
-
Plot the signal against the log concentration of bufuralol.
-
Determine the EC50 and Emax for β-arrestin recruitment.
-
Compare the potency and efficacy for β-arrestin recruitment to that for G-protein activation (from the cAMP assay) to assess for biased agonism.
-
Caption: Workflow for β-Arrestin Recruitment Assay.
Signaling Pathways
The partial agonist activity of bufuralol is mediated through its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for β-agonists involves the activation of the Gs protein, leading to the production of cAMP. However, the concept of biased agonism suggests that ligands can differentially activate G-protein-dependent and β-arrestin-dependent signaling pathways.
G-Protein (Gs) Dependent Signaling Pathway
Upon binding of a partial agonist like bufuralol, the β-adrenergic receptor undergoes a conformational change, albeit a less pronounced one than with a full agonist. This leads to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase to produce cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: Canonical Gs-cAMP Signaling Pathway.
Potential for Biased Agonism and β-Arrestin Signaling
Biased agonists can preferentially activate either the G-protein pathway or the β-arrestin pathway. While there is no direct evidence for bufuralol being a biased agonist, it is a concept of significant interest in GPCR pharmacology. If bufuralol were a β-arrestin-biased agonist, it would preferentially promote the recruitment of β-arrestin to the receptor. This could lead to receptor internalization and the initiation of G-protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.
Caption: Potential β-Arrestin Signaling Pathway.
Downstream ERK Signaling
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream signaling cascade that can be activated by GPCRs through both G-protein-dependent and β-arrestin-dependent mechanisms. Activation of this pathway can lead to changes in gene expression and cell proliferation. Investigating the effect of bufuralol on ERK1/2 phosphorylation would provide further insight into its signaling profile and potential for biased agonism. This can be assessed by Western blotting for phosphorylated ERK (p-ERK) in cells treated with bufuralol.
Caption: G-protein and β-arrestin mediated ERK activation.
Conclusion
Bufuralol's partial agonist activity at β-adrenergic receptors presents a complex pharmacological profile with potential therapeutic implications. While a complete quantitative dataset for bufuralol remains to be fully elucidated in publicly available literature, the experimental protocols and signaling pathway models presented in this guide provide a robust framework for its further investigation. Understanding the nuances of its interaction with β-adrenergic receptors, including the potential for biased agonism and its impact on downstream signaling pathways like ERK, will be crucial for the development of more selective and effective therapeutics. Future research should focus on generating comprehensive quantitative data for bufuralol and its stereoisomers and exploring its signaling profile in a variety of cellular contexts.
References
- 1. Beta-adrenoceptor activity of the stereoisomers of the bufuralol alcohol and ketone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bufuralol Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Core Pharmacology and Experimental Methodologies
Introduction
Bufuralol (B1668043) hydrochloride is a well-characterized non-selective β-adrenergic receptor antagonist with partial agonist activity, particularly at the β2-adrenoceptor.[1] Its unique pharmacological profile and its extensive metabolism by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme make it a valuable tool for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of bufuralol hydrochloride, including its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 60398-91-6 | Not Applicable |
| Molecular Formula | C₁₆H₂₃NO₂ · HCl | Not Applicable |
| Molecular Weight | 297.82 g/mol | Not Applicable |
| Synonyms | (±)-Bufuralol, DL-Bufuralol, Ro 3-4787 | Not Applicable |
Quantitative Pharmacological Data
The primary pharmacological actions of this compound are its interaction with β-adrenergic receptors and its metabolism by cytochrome P450 enzymes. The following table summarizes key quantitative data from various in vitro studies.
| Parameter | Value | Enzyme/Receptor | System | Reference(s) |
| Km (Bufuralol 1'-hydroxylation) | ~5 µM | Recombinant CYP2D6 | In vitro | Not Applicable |
| Km (Bufuralol 1'-hydroxylation) | 36 µM | Recombinant CYP2C19 | In vitro | Not Applicable |
| Km (Bufuralol 1'-hydroxylation) | 14 µM | Human Liver Microsomes (CYP2D6 deficient, in the presence of quinidine) | In vitro | Not Applicable |
| Intrinsic Clearance (Vmax/Km) | 37-fold higher with CYP2D6 than CYP2C19 | CYP2D6 vs. CYP2C19 | In vitro | Not Applicable |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism blocks the downstream signaling cascade. As a partial agonist, particularly at β2-adrenoceptors, bufuralol can also weakly activate the receptor, leading to a subdued physiological response compared to a full agonist.
The canonical β-adrenergic signaling pathway, which bufuralol modulates, is depicted below:
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
a. Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding competitor (e.g., high concentration of propranolol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
For total binding wells, add the radioligand and binding buffer.
-
For non-specific binding wells, add the radioligand and a high concentration of propranolol.
-
For competition binding wells, add the radioligand and varying concentrations of this compound.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of β-adrenergic receptor activation or inhibition by quantifying the production of cyclic AMP (cAMP).
a. Materials:
-
Intact cells or cell membranes expressing β-adrenergic receptors
-
This compound
-
A β-adrenergic agonist (e.g., isoproterenol)
-
Assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., ELISA or TR-FRET based)
b. Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of this compound.
-
Stimulate the cells or membranes with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol). For partial agonism studies, add only bufuralol.
-
Incubate for a specific time at 37°C to allow for cAMP production.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.
-
For antagonism studies, determine the IC₅₀ of bufuralol in inhibiting the agonist-induced cAMP production. For partial agonism studies, determine the EC₅₀ and the maximal response relative to a full agonist.
CYP2D6-Mediated Bufuralol 1'-Hydroxylation Assay
This protocol is used to determine the kinetic parameters of bufuralol metabolism by CYP2D6.
a. Materials:
-
Human liver microsomes or recombinant CYP2D6
-
This compound
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
b. Procedure:
-
Prepare a reaction mixture containing the enzyme source (microsomes or recombinant CYP2D6) and varying concentrations of this compound in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution, typically cold acetonitrile, which may also contain an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the 1'-hydroxybufuralol (B194460) metabolite using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
This compound remains a cornerstone research tool for investigating β-adrenergic pharmacology and CYP2D6-mediated drug metabolism. Its well-defined properties and the established experimental protocols for its characterization provide a robust framework for a wide range of studies, from fundamental receptor biology to preclinical drug interaction screening. This technical guide serves as a comprehensive resource for researchers and scientists in the field of drug development and pharmacology.
References
Proper Handling and Storage of Bufuralol Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the proper handling and storage of research compounds. This guide provides an in-depth overview of the best practices for bufuralol (B1668043) hydrochloride, a widely used non-selective β-adrenergic receptor antagonist and a key substrate for cytochrome P450 2D6 (CYP2D6) activity assays.
Bufuralol hydrochloride is a valuable tool in pharmacological and drug metabolism studies.[1][2] Adherence to proper handling and storage protocols is crucial to ensure its stability, prevent degradation, and guarantee the safety of laboratory personnel. This document outlines the necessary procedures, safety precautions, and stability data to maintain the quality and reliability of this compound for research applications.
Safety and Handling Precautions
This compound is classified as harmful if swallowed.[3][4][5] It is imperative to handle this compound with care in a controlled laboratory environment.
General Handling Guidelines:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Avoid breathing dust or aerosols by working in a well-ventilated area, preferably a fume hood.[3][6]
-
Prevent contact with skin and eyes.[6][7] In case of accidental contact, rinse the affected area thoroughly with water.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][5]
In Case of Exposure:
-
Ingestion: If swallowed, immediately call a poison center or doctor.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[5]
-
Eye Contact: Flush eyes with plenty of water for several minutes.[3]
Storage and Stability
Proper storage is critical to maintain the integrity and shelf-life of this compound. The compound is supplied as a crystalline solid.[7]
Long-Term Storage (Solid Form):
-
For long-term storage, this compound should be stored at -20°C.[7] Some suppliers also indicate storage at 2-8°C is acceptable.[8]
-
When stored at -20°C, the compound is stable for at least four years.[7]
-
Keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption.[6]
Solution Storage:
-
It is generally not recommended to store aqueous solutions for more than one day.[7]
-
If short-term storage of an aqueous solution is necessary, some sources suggest it can be stored for several weeks at -20°C.
-
For stock solutions prepared in organic solvents, it is best practice to prepare them fresh. If storage is required, store in tightly sealed vials at -20°C or lower and minimize freeze-thaw cycles.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 60398-91-6 |
| Molecular Formula | C₁₆H₂₃NO₂ • HCl |
| Molecular Weight | 297.8 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| UV/Vis (λmax) | 209, 248 nm |
Data sourced from multiple supplier specifications.[1][7]
Table 2: Storage Conditions and Stability
| Form | Recommended Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| Solid | 2-8°C | See supplier data |
| Aqueous Solution | Use immediately | Not recommended for storage > 1 day |
| Aqueous Solution | -20°C | Several weeks (use with caution) |
Data compiled from various product information sheets.[7]
Table 3: Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | ~15 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~15 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
| Water | Soluble |
| Methanol | Soluble |
Solubility data may vary slightly between suppliers.[1][7][9]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following protocols are based on information from supplier data sheets.
Protocol 1: Preparation of a Stock Solution in Organic Solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a clean, dry weighing vessel.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the chosen organic solvent (ethanol, DMSO, or DMF) to the flask.
-
Purge the solvent with an inert gas before use to remove dissolved oxygen, which can affect compound stability.[7]
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add the solvent to the final volume and mix thoroughly.
-
Store the stock solution in a tightly sealed container at -20°C.
-
Protocol 2: Preparation of an Aqueous Solution
-
Objective: To prepare a working solution of this compound in an aqueous buffer for biological experiments.
-
Materials:
-
This compound (solid) or a prepared stock solution
-
Aqueous buffer (e.g., PBS, pH 7.2) or isotonic saline
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure (from solid):
-
Weigh the desired amount of this compound.
-
Transfer the solid to a suitable container.
-
Add the desired volume of aqueous buffer.
-
Vortex or sonicate until the solid is fully dissolved. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[7]
-
-
Procedure (from organic stock):
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer.
-
Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[7]
-
Mix thoroughly.
-
-
Important Note: Aqueous solutions of this compound should be prepared fresh and are not recommended for storage for more than one day.[7]
Visualized Workflows and Pathways
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Diagram 2: Recommended Handling and Storage Workflow
Caption: Workflow for the proper handling and storage of this compound.
Diagram 3: Bufuralol as a CYP2D6 Probe Substrate Signaling Pathway
Caption: Bufuralol's role as a probe substrate for CYP2D6 enzyme activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C16H24ClNO2 | CID 151573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. apexbt.com [apexbt.com]
An In-depth Technical Guide to Bufuralol Hydrochloride: Purity and Quality Control Standards for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality control standards for bufuralol (B1668043) hydrochloride intended for experimental and research purposes. Given the absence of a dedicated monograph in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), this document compiles and synthesizes information from commercial suppliers, scientific literature, and general principles of pharmaceutical quality control to offer a robust framework for ensuring the quality and consistency of bufuralol hydrochloride in research settings.
Physicochemical Properties and Identification
This compound is the salt of a non-selective β-adrenergic receptor antagonist. It is a chiral compound, existing as a racemic mixture. For experimental use, it is crucial to confirm the identity and basic properties of the substance.
| Parameter | Specification |
| Chemical Name | α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol, monohydrochloride |
| CAS Number | 60398-91-6[1][2][3][4] |
| Molecular Formula | C₁₆H₂₃NO₂ · HCl[2][3][4] |
| Molecular Weight | 297.82 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, ethanol, and DMSO[3] |
| UV/Vis λmax | 209, 248 nm[3] |
Purity and Impurity Profile
The purity of this compound is a critical parameter for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.
| Test | Acceptance Criteria | Typical Method |
| Assay (Purity) | ≥ 98.0% (by HPLC) | HPLC with UV detection |
| Enantiomeric Purity | Report ratio of enantiomers | Chiral HPLC |
| Related Substances | Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0% | HPLC with UV detection |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP-MS) or colorimetric methods |
| Residue on Ignition | ≤ 0.1% | Gravimetric analysis |
Experimental Protocols for Quality Control
Detailed methodologies are essential for the accurate assessment of this compound's quality.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is suitable for determining the assay and the presence of related substances.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) with an ion-pairing agent. A gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 248 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the peak area of the main peak in the standard chromatogram. For related substances, determine the percentage of each impurity by area normalization.
Chiral HPLC for Enantiomeric Purity
Due to the chiral nature of bufuralol, it is important to assess the enantiomeric ratio.
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column, such as one based on a vancomycin (B549263) macrocyclic antibiotic.
-
Mobile Phase: A polar ionic mobile phase, for example, methanol:glacial acetic acid:triethylamine (100:0.015:0.010, v/v/v).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Procedure: Inject the sample solution and determine the peak areas for the two enantiomers. Calculate the enantiomeric ratio.
Spectroscopic Identification
-
Infrared (IR) Spectroscopy:
-
Procedure: Record the IR absorption spectrum of the sample and compare it with the spectrum of a reference standard. The spectra should be concordant.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Procedure: Prepare a solution of the sample in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum between 200 nm and 400 nm. The spectrum should exhibit maxima at 209 nm and 248 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of bufuralol and a typical quality control workflow.
References
Methodological & Application
bufuralol 1'-hydroxylation assay protocol for CYP2D6 activity
Topic: Bufuralol (B1668043) 1'-Hydroxylation Assay for Measuring Cytochrome P450 2D6 (CYP2D6) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the oxidation of a significant portion of clinically used drugs. Due to its highly polymorphic nature, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can have profound implications for drug efficacy and toxicity. Bufuralol, a non-selective beta-blocker, is a well-characterized probe substrate for CYP2D6. The primary metabolic pathway for bufuralol is 1'-hydroxylation to form 1'-hydroxybufuralol (B194460), a reaction predominantly and selectively catalyzed by CYP2D6 at low substrate concentrations.[1] This application note provides a detailed protocol for an in vitro bufuralol 1'-hydroxylation assay using human liver microsomes or recombinant CYP2D6 enzymes to determine CYP2D6 activity. The protocol covers the experimental procedure, data analysis, and expected kinetic parameters.
Principle of the Assay
The assay measures the rate of formation of 1'-hydroxybufuralol from bufuralol. The reaction is initiated by the addition of an NADPH-generating system to a mixture containing the enzyme source (human liver microsomes or recombinant CYP2D6), the substrate (bufuralol), and a buffer. The reaction is then stopped, and the amount of 1'-hydroxybufuralol produced is quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[2]
Materials and Reagents
-
Bufuralol hydrochloride
-
1'-Hydroxybufuralol
-
Human liver microsomes (HLM) or recombinant human CYP2D6
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
Water (HPLC grade)
-
96-well plates
-
Centrifuge
Experimental Protocol
Reagent Preparation
-
1 M Potassium Phosphate Buffer (pH 7.4): Prepare a 1 M stock solution of potassium phosphate buffer and adjust the pH to 7.4.
-
100 mM Potassium Phosphate Buffer (Working Solution): Dilute the 1 M stock solution to 100 mM with deionized water.
-
NADPH-Generating System (Solution A & B):
-
Solution A: 50 mM NADP+ and 500 mM Glucose-6-Phosphate in 100 mM potassium phosphate buffer.
-
Solution B: 50 U/mL Glucose-6-Phosphate Dehydrogenase in 100 mM potassium phosphate buffer.
-
-
Bufuralol Stock Solution: Prepare a high-concentration stock solution of bufuralol in a suitable solvent (e.g., methanol (B129727) or water) and then prepare serial dilutions in 100 mM potassium phosphate buffer to achieve the desired final assay concentrations.
-
Enzyme Suspension: Dilute human liver microsomes or recombinant CYP2D6 to the desired concentration in 100 mM potassium phosphate buffer.
Assay Procedure
-
Pre-incubation: In a 96-well plate, add the following in order:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Bufuralol (at various concentrations for kinetic studies)
-
Enzyme suspension (human liver microsomes or recombinant CYP2D6)
-
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH-generating system (a mixture of Solution A and B).[4] The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[3]
-
Sample Processing:
-
Centrifuge the plate at 3000 x g for 15 minutes to precipitate the proteins.[3]
-
Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
HPLC Analysis
-
Chromatographic Conditions:
-
Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of 1'-hydroxybufuralol.
-
Calculate the concentration of 1'-hydroxybufuralol in the samples by comparing their peak areas to the standard curve.
-
Data Analysis
The rate of 1'-hydroxybufuralol formation is calculated and typically expressed as pmol/min/mg protein or pmol/min/pmol CYP. For kinetic analysis, the reaction velocity (v) is plotted against the substrate concentration ([S]), and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity). The intrinsic clearance can then be calculated as Vmax/Km.
Data Presentation
The following table summarizes the kinetic parameters for bufuralol 1'-hydroxylation by different cytochrome P450 enzymes. It is important to note that while CYP2D6 is the primary enzyme responsible for this reaction, other enzymes like CYP1A2 and CYP2C19 can contribute, especially at higher substrate concentrations.[1]
| Enzyme | Km (µM) | Vmax (relative) | Intrinsic Clearance (Vmax/Km) (relative) | Notes |
| CYP2D6 | ~5 | High | High | Primary enzyme for bufuralol 1'-hydroxylation. |
| CYP2C19 | ~36 | Lower | 37-fold lower than CYP2D6 | Can contribute to metabolism, especially in CYP2D6-deficient individuals. |
| CYP1A2 | ~145 | Lower | Lower than CYP2D6 | Contribution is more significant at higher bufuralol concentrations. |
Note: The Km values can vary between different studies and enzyme preparations (e.g., recombinant vs. human liver microsomes).
Visualization of Experimental Workflow
Caption: Workflow for the Bufuralol 1'-Hydroxylation Assay.
Signaling Pathway of Bufuralol Metabolism
Caption: Metabolic pathway of bufuralol hydroxylation.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Bufuralol Metabolism Assay Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro metabolism of bufuralol (B1668043) using human liver microsomes (HLMs) is a standard assay in drug discovery and development. Bufuralol is a non-selective beta-adrenoceptor antagonist that is primarily metabolized by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] The principal metabolic pathway is the 1'-hydroxylation to form 1'-hydroxybufuralol (B194460).[2][3] Due to its specific and well-characterized interaction with CYP2D6, bufuralol is frequently used as a probe substrate to assess the CYP2D6 activity of a test compound, including its potential for drug-drug interactions.[1][4] This application note provides a detailed protocol for conducting an in vitro bufuralol metabolism assay using HLMs, including data analysis and interpretation.
Principle
This assay measures the rate of formation of 1'-hydroxybufuralol from bufuralol in the presence of human liver microsomes and the necessary cofactor, NADPH.[5] The reaction is initiated by the addition of NADPH and quenched at specific time points. The concentration of the metabolite is then quantified using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Materials and Reagents
-
Pooled human liver microsomes (from at least 10 donors)[5]
-
(±)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol (as a reference standard)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[7]
-
Magnesium chloride (MgCl₂)[7]
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[7]
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Centrifuge
-
HPLC with fluorescence detector or LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for the in vitro bufuralol metabolism assay.
Experimental Protocol
1. Preparation of Reagents:
-
Bufuralol Stock Solution: Prepare a concentrated stock solution of bufuralol in a suitable solvent (e.g., water or methanol). Further dilute with incubation buffer to achieve the desired final concentrations.
-
Human Liver Microsome Suspension: On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes with cold potassium phosphate buffer to the desired protein concentration (typically 0.25 to 0.5 mg/mL).[5]
-
NADPH Solution: Prepare a fresh solution of NADPH or an NADPH regenerating system in cold buffer.
-
Quenching Solution: Prepare the quenching solution, which is typically a cold organic solvent like acetonitrile, containing an internal standard for analytical quantification.
2. Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, add the incubation buffer, MgCl₂, and the human liver microsome suspension.
-
Add the bufuralol solution to achieve the desired final substrate concentrations. For kinetic studies, a range of concentrations bracketing the expected Km value should be used.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.[5]
-
Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 100-200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation (typically 10-30 minutes).[8]
-
Terminate the reaction at various time points by adding a sufficient volume of the cold quenching solution (e.g., 2 volumes).
-
Include control incubations:
-
Negative Control (No NADPH): Replace the NADPH solution with buffer to assess for any non-enzymatic degradation.[5]
-
Time Zero Control: Add the quenching solution before the addition of NADPH.
-
3. Sample Processing and Analysis:
-
After terminating the reaction, centrifuge the samples to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples for the formation of 1'-hydroxybufuralol using a validated HPLC with fluorescence detection or LC-MS/MS method.[6]
-
Construct a standard curve using known concentrations of 1'-hydroxybufuralol to quantify the amount of metabolite formed in the experimental samples.
Data Presentation and Analysis
The quantitative data from the assay should be summarized in tables for clear interpretation.
Table 1: Representative Kinetic Parameters for Bufuralol 1'-Hydroxylation in Human Liver Microsomes
| Parameter | Reported Value Range | Primary Enzyme |
| Km (µM) | 14 - 171 | CYP2D6[4][9] |
| Vmax (pmol/min/mg protein) | 313 (for a specific study) | CYP2D6[4] |
Note: The reported Km and Vmax values can vary depending on the specific lot of human liver microsomes, incubation conditions, and the substrate concentration range used.
Data Analysis:
-
Metabolite Quantification: Calculate the concentration of 1'-hydroxybufuralol in each sample using the standard curve.
-
Rate of Formation: Determine the initial velocity (v) of the reaction (pmol of metabolite formed/min/mg of microsomal protein) from the linear portion of the metabolite formation versus time plot.
-
Enzyme Kinetics: If multiple substrate concentrations were used, plot the reaction velocity (v) against the bufuralol concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).
Signaling Pathway Diagram
Caption: Metabolic pathway of bufuralol to 1'-hydroxybufuralol by CYP2D6.
Conclusion
The in vitro bufuralol metabolism assay using human liver microsomes is a robust and reliable method for characterizing CYP2D6 activity. This protocol provides a comprehensive framework for conducting the assay, from experimental setup to data analysis. Accurate determination of bufuralol metabolism kinetics is crucial for predicting potential drug-drug interactions and understanding the metabolic fate of new chemical entities. It is important to note that incubation conditions, such as protein concentration and incubation time, should be optimized to ensure the generation of high-quality, reproducible data.[8]
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Study of Bufuralol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol (B1668043) is a non-selective beta-adrenergic antagonist that has been instrumental as a probe substrate for investigating the activity of cytochrome P450 enzymes, particularly CYP2D6.[1][2][3][4] Its metabolism is well-characterized, with 1'-hydroxylation being a primary pathway mediated by CYP2D6.[3][5] Due to its specific metabolic profile, bufuralol is frequently employed in preclinical drug development to assess the potential for drug-drug interactions (DDIs) involving the CYP2D6 pathway.[1] Understanding the pharmacokinetic (PK) profile of bufuralol in animal models is crucial for interpreting these DDI studies and for extrapolating the findings to human clinical scenarios.
These application notes provide a detailed protocol for conducting an in vivo pharmacokinetic study of bufuralol in a rat model. The protocol outlines the experimental design, animal handling, drug administration, blood sample collection, bioanalytical methodology, and data analysis. The aim is to furnish researchers with a comprehensive guide to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of bufuralol.
Key Concepts in Bufuralol Pharmacokinetics
-
CYP2D6-Mediated Metabolism: Bufuralol is predominantly metabolized by the CYP2D6 enzyme, making it a sensitive probe for assessing CYP2D6 activity and inhibition.[1][3]
-
Metabolites: The primary metabolite is 1'-hydroxybufuralol, and other minor metabolites such as 4- and 6-hydroxybufuralol have also been identified.[3][5]
-
Animal Models: Rodent models, particularly Sprague-Dawley rats, are commonly utilized for preclinical pharmacokinetic studies due to their well-characterized physiology and ease of handling.[6][7]
Experimental Design and Protocols
A well-designed pharmacokinetic study is essential for generating reliable data.[8] This protocol describes a typical study design for evaluating the pharmacokinetic profile of bufuralol following intravenous and oral administration in rats.
I. Materials and Reagents
-
Bufuralol hydrochloride (analytical grade)
-
1'-hydroxybufuralol (analytical standard)
-
Internal Standard (e.g., propranolol (B1214883) or other suitable beta-blocker)
-
Vehicle for dosing (e.g., saline for intravenous, 0.5% methylcellulose (B11928114) for oral)
-
Anesthetics (e.g., isoflurane)
-
Anticoagulant (e.g., K2-EDTA)
-
Solvents for sample preparation and analysis (e.g., acetonitrile (B52724), methanol, formic acid) of HPLC or LC-MS grade.
II. Animal Model
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.
-
Housing: Maintained in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Fasting: Animals should be fasted overnight before dosing, with water available ad libitum.[7]
III. Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of bufuralol.
Caption: Workflow for an in vivo pharmacokinetic study of bufuralol in rats.
IV. Detailed Experimental Protocols
A. Drug Administration
-
Intravenous (IV) Administration:
-
Prepare a sterile solution of bufuralol in saline at a concentration of 1 mg/mL.
-
Administer a single bolus dose of 1 mg/kg via the tail vein or a previously implanted jugular vein catheter.[7] The injection volume should be 1 mL/kg.
-
Record the exact time of administration.
-
-
Oral (PO) Administration:
-
Prepare a suspension of bufuralol in 0.5% methylcellulose at a concentration of 5 mg/mL.
-
Administer a single dose of 10 mg/kg by oral gavage. The dosing volume should be 2 mL/kg.
-
Record the exact time of administration.
-
B. Blood Sampling
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter or another appropriate site (e.g., saphenous vein) at the following time points:
-
IV Administration: Pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing K2-EDTA as an anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing.
-
Keep the samples on ice until centrifugation.
C. Plasma Preparation
-
Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
V. Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of bufuralol and its primary metabolite, 1'-hydroxybufuralol, in plasma.
A. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bufuralol, 1'-hydroxybufuralol, and the internal standard.
VI. Signaling Pathway of Bufuralol Metabolism
The following diagram illustrates the primary metabolic pathway of bufuralol.
Caption: Primary metabolic pathway of bufuralol via CYP2D6.
Data Presentation and Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters to be determined for bufuralol.
| Parameter | Description | IV Administration | PO Administration |
| C₀ (ng/mL) | Initial plasma concentration at time zero (extrapolated) | ✓ | |
| Cmax (ng/mL) | Maximum observed plasma concentration | ✓ | |
| Tmax (h) | Time to reach Cmax | ✓ | |
| t₁/₂ (h) | Elimination half-life | ✓ | ✓ |
| AUC₀-t (hng/mL) | Area under the plasma concentration-time curve from time zero to the last measurable concentration | ✓ | ✓ |
| AUC₀-inf (hng/mL) | Area under the plasma concentration-time curve from time zero to infinity | ✓ | ✓ |
| CL (mL/h/kg) | Total body clearance | ✓ | |
| Vd (L/kg) | Volume of distribution | ✓ | |
| F (%) | Bioavailability | ✓ |
Note: The values in the table will be populated with the experimental data.
Calculations
-
t₁/₂: 0.693 / λz (where λz is the terminal elimination rate constant)
-
AUC₀-inf: AUC₀-t + (Clast / λz)
-
CL: Dose / AUC₀-inf
-
Vd: CL / λz
-
F (%): (AUC₀-inf,oral / AUC₀-inf,IV) * (DoseIV / Doseoral) * 100
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vivo pharmacokinetic study of bufuralol in a rat model. By following these guidelines, researchers can obtain robust and reliable data to characterize the pharmacokinetic profile of bufuralol, which is essential for its application as a CYP2D6 probe in drug discovery and development. Adherence to a well-structured protocol ensures the generation of high-quality data that can confidently inform decisions regarding the metabolic properties of new chemical entities.
References
- 1. Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Bufuralol and its Major Metabolite, 1'-Hydroxybufuralol, in Human Plasma using LC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Measurement of Bufuralol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol (B1668043), a non-selective β-adrenoceptor antagonist, is a well-established probe substrate for phenotyping the activity of cytochrome P450 2D6 (CYP2D6). The metabolism of bufuralol is predominantly mediated by CYP2D6, which catalyzes the hydroxylation of bufuralol at the 1'-position to form 1'-hydroxybufuralol. This primary metabolite is fluorescent, unlike the parent compound, providing a convenient basis for a fluorescence-based assay to measure CYP2D6 activity. This application note provides detailed protocols for conducting fluorescence-based assays to measure bufuralol metabolism, presenting key quantitative data and visual workflows to aid researchers in drug development and metabolic studies.
The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual and inter-ethnic variations in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[1] Consequently, in vitro assays for bufuralol metabolism are critical tools in drug discovery and development for identifying potential drug-drug interactions and for characterizing the metabolic profile of new chemical entities.
Metabolic Pathway of Bufuralol
Bufuralol undergoes metabolism primarily through hydroxylation. The major metabolic pathway is the 1'-hydroxylation to form 1'-hydroxybufuralol, a reaction almost exclusively catalyzed by CYP2D6.[2] Minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol, can also be formed, with some studies suggesting the involvement of other CYP isozymes such as CYP1A2 in their formation, particularly at higher substrate concentrations.[2]
References
- 1. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
using bufuralol for CYP2D6 phenotyping in clinical studies
Application Notes: CYP2D6 Phenotyping Using Bufuralol (B1668043)
Introduction
The Cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the metabolism of approximately 20-25% of all clinically used drugs. The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to a wide range of metabolic capacities among individuals.[1][2] This genetic variability can result in phenotypes classified as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Normal Metabolizers (NM), and Ultrarapid Metabolizers (UM).[2][3] Phenotyping, the process of determining an individual's metabolic capacity, is crucial for personalizing drug therapy to optimize efficacy and minimize adverse drug reactions. Bufuralol is a probe drug used in clinical studies to determine an individual's CYP2D6 phenotype.
Principle of Bufuralol Phenotyping
Bufuralol is primarily metabolized by CYP2D6 through hydroxylation to its major metabolite, 1'-hydroxybufuralol (B194460).[4] The rate of this conversion directly reflects the activity of the CYP2D6 enzyme. By administering a single oral dose of bufuralol and subsequently measuring the concentrations of the parent drug and its metabolite in plasma or urine, a Metabolic Ratio (MR) can be calculated.
-
Metabolic Ratio (MR) = Concentration of Bufuralol / Concentration of 1'-hydroxybufuralol
This MR is a quantitative measure used to classify an individual's CYP2D6 phenotype. A high MR indicates slow metabolism (a low amount of metabolite is formed), characteristic of a Poor Metabolizer. Conversely, a low MR signifies rapid metabolism, as seen in Normal or Ultrarapid Metabolizers.
CYP2D6 Metabolizer Phenotypes
Based on genetic makeup (genotype), individuals can be assigned an "activity score" which predicts their metabolic phenotype.[2][5] This score correlates with the observed phenotype from probe drug studies.
| Phenotype | Genotype-Based Activity Score | Typical Bufuralol MR | Description |
| Ultrarapid Metabolizer (UM) | > 2.25 | Very Low | Individuals with multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[2][3] |
| Normal Metabolizer (NM) | 1.25 to 2.25 | Low | Previously known as Extensive Metabolizers (EM), these individuals have two functional alleles and exhibit expected enzyme activity.[2][3] |
| Intermediate Metabolizer (IM) | 0.25 to 1.0 | Intermediate | Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.[2][3] |
| Poor Metabolizer (PM) | 0 | High | Individuals with two non-functional alleles, leading to a lack of or severely reduced CYP2D6 enzyme activity.[2][3] |
Clinical Significance
Determining a patient's CYP2D6 phenotype is critical for drugs that are:
-
Activated by CYP2D6 (pro-drugs): For example, the opioid codeine is metabolized by CYP2D6 to its active form, morphine. PMs may experience little to no pain relief, while UMs are at risk of toxicity due to rapid morphine production.
-
Inactivated by CYP2D6: Many antidepressants and antipsychotics are cleared by CYP2D6. PMs may accumulate the drug to toxic levels, while UMs may clear the drug too quickly for it to be effective at standard doses.
Limitations and Considerations
-
Metabolism by Other Enzymes: While CYP2D6 is the primary enzyme, others like CYP2C19 and CYP1A2 can also contribute to bufuralol metabolism, especially when CYP2D6 activity is low.[6] This can complicate the interpretation of results in PMs.
-
Phenoconversion: The administration of concomitant medications that are CYP2D6 inhibitors can cause a genotypic NM to behave like a phenotypic PM. This process, known as phenoconversion, is a critical consideration in clinical settings.[2]
-
Substrate Specificity: The kinetic parameters of bufuralol metabolism can vary between different CYP2D6 allelic variants, which can influence the metabolic ratio.[7]
Experimental Protocols
Protocol 1: Clinical Phenotyping Study
This protocol outlines a representative procedure for a clinical study to determine CYP2D6 phenotype using bufuralol.
1. Subject Selection & Preparation
-
Recruit healthy volunteers.
-
Obtain written informed consent.
-
Perform a health screening, including medical history, physical examination, and routine laboratory tests.
-
Exclusion Criteria: History of significant renal, hepatic, or cardiovascular disease; pregnancy; use of any known CYP2D6 inhibitors or inducers for at least two weeks prior to the study.
-
Subjects should fast overnight for at least 8 hours before drug administration.
2. Dosing and Administration
-
Administer a single oral dose of 15-30 mg of bufuralol hydrochloride with a standardized volume of water (e.g., 200 mL). A 20 mg oral dose has been used in human studies.[8]
3. Sample Collection
-
Urine: Collect urine over a specified period, typically 0-8 hours or 0-12 hours post-dose.[9] The total volume should be recorded, and an aliquot stored at -20°C or lower until analysis.[10] To ensure sample integrity, analysis should ideally occur within 90 minutes of collection if not preserved.[11]
-
Blood (Plasma): Collect venous blood samples into heparinized or EDTA-containing tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
4. Data Analysis
-
Analyze urine and/or plasma samples for bufuralol and 1'-hydroxybufuralol concentrations using a validated bioanalytical method (see Protocol 2).
-
Calculate the Metabolic Ratio (MR).
-
Classify subjects into phenotype groups based on the MR distribution, often by identifying an antimode in a frequency histogram of the log(MR).
Protocol 2: Bioanalytical Method for Bufuralol and 1'-Hydroxybufuralol
This protocol describes a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantification of bufuralol and its primary metabolite.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL aliquot of plasma or urine, add an internal standard.
-
Add 200 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 5 mL of an organic extraction solvent (e.g., diethyl ether).
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-Fluorescence Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an ion-pairing agent like perchloric acid (e.g., 30% acetonitrile, 70% water, 1 mM perchloric acid).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 252 nm
-
Emission Wavelength: 302 nm[1]
-
3. Quantification
-
Construct a calibration curve using standards of known concentrations of bufuralol and 1'-hydroxybufuralol.
-
Calculate the concentrations in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Bufuralol by Metabolizer Phenotype
| Parameter | Poor Metabolizer (PM) | Normal Metabolizer (NM) |
| Plasma Elimination Half-Life (t½) | ~4.85 h | ~2.61 h |
| Time to Peak Concentration (Tmax) | Longer | Shorter |
| Metabolic Ratio (Urine, 0-8h) | High (>10) | Low (<1) |
| Note: Values are illustrative and synthesized from literature. Actual values may vary between studies. |
Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by CYP2D6 Variants
| CYP2D6 Variant | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) |
| CYP2D6.1 (Wild-type) | 4.8 ± 0.6 | 17.0 ± 0.5 | 3.5 |
| CYP2D6.10 (Reduced function) | 11.2 ± 1.2 | 8.8 ± 0.4 | 0.79 |
| CYP2D6.17 (Reduced function) | 5.2 ± 0.7 | 4.3 ± 0.1 | 0.83 |
| CYP2D6.53 (Increased function) | 2.5 ± 0.4 | 82 ± 4 | 33 |
| Source: Adapted from studies on cDNA-expressed CYP2D6 variants.[1][12] |
Visualizations
Caption: A typical experimental workflow for a clinical study involving CYP2D6 phenotyping with bufuralol.
Caption: The primary metabolic pathway of bufuralol via CYP2D6 and minor contributing pathways.
Caption: A decision-making diagram for classifying CYP2D6 phenotypes based on the calculated metabolic ratio.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrofluorometric determination of bufuralol in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotyping of N-acetyltransferase type 2 and xanthine oxidase with caffeine: when should urine samples be collected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the appropriate time period between sampling and analyzing for automated urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: The Role of Bufuralol in Modern Drug-Drug Interaction Studies
Introduction
Bufuralol (B1668043) is a non-selective beta-adrenoceptor antagonist that has become a cornerstone in the field of drug metabolism and pharmacokinetics. Its primary application is as a selective probe substrate for Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2] The human CYP2D6 gene is highly polymorphic, leading to wide inter-individual variations in enzyme activity, categorized into poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[1] This variability underscores the importance of evaluating the potential for new chemical entities to inhibit or induce CYP2D6, as such interactions can lead to significant safety and efficacy concerns.
These application notes provide a comprehensive overview and detailed protocols for utilizing bufuralol in in vitro drug-drug interaction (DDI) studies, aligning with regulatory expectations for drug development programs.[3][4]
Biochemical Basis for Bufuralol as a CYP2D6 Probe
The utility of bufuralol lies in its specific metabolic pathway. It is predominantly metabolized via hydroxylation at the 1'-position of the side chain to form 1'-hydroxybufuralol (B194460). This reaction is almost exclusively catalyzed by CYP2D6 at low substrate concentrations, making the formation of this metabolite a reliable indicator of CYP2D6 activity.[5][6]
While 1'-hydroxylation is the major pathway, other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, can be formed, primarily by CYP1A2.[2][5] Studies with recombinant enzymes have also shown that CYP2C19 can contribute to 1'-hydroxybufuralol formation, although with a significantly lower affinity (higher Kₘ) and efficiency compared to CYP2D6.[7] This highlights the importance of using specific assay conditions to ensure the measured activity is selective for CYP2D6.
Caption: Metabolic pathway of bufuralol.
Quantitative Data for Bufuralol Kinetic Studies
The following tables summarize key kinetic parameters for bufuralol metabolism, essential for designing and interpreting DDI studies.
Table 1: Michaelis-Menten Constants (Kₘ) for Bufuralol 1'-Hydroxylation
| Enzyme | System | Apparent Kₘ (µM) | Reference(s) |
| CYP2D6 | Recombinant Enzyme | ~5 | [7] |
| CYP2C19 | Recombinant Enzyme | 36 | [7] |
| CYP1A2 | Human Liver Microsomes | 145 | [7] |
Note: The Kₘ for CYP2D6 is approximately 7-fold lower than for CYP2C19, indicating a much higher affinity.[7]
Table 2: Inhibition Constants (IC₅₀/Kᵢ) of Known Inhibitors using Bufuralol as a CYP2D6 Substrate
| Inhibitor | System | Inhibition Type | IC₅₀ / Kᵢ (µM) | Reference(s) |
| Quinidine (B1679956) | Human Liver Microsomes | Competitive | IC₅₀ = 0.04 | [8] |
| Asenapine | Human Liver Microsomes | Mixed | Kᵢ = 0.11 | [9] |
| Asenapine | Recombinant CYP2D6 (Supersomes) | Mixed | Kᵢ = 0.08 | [9] |
| Ticlopidine | Recombinant CYP2D6 & CYP2C19 | - | Equipotent | [7] |
| S-mephenytoin | Recombinant CYP2C19 | - | Kᵢ = 42 | [7] |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol details a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on CYP2D6-mediated bufuralol 1'-hydroxylation.
Objective: To quantify the inhibitory potential of a test compound against CYP2D6 activity.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Bufuralol hydrochloride
-
Test compound (and vehicle, e.g., DMSO)
-
Quinidine (positive control inhibitor)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[6]
-
Magnesium chloride (MgCl₂)
-
Stop solution (e.g., 70% perchloric acid or ice-cold acetonitrile)[6][10]
-
96-well plates
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation: Prepare stock solutions of bufuralol, the test compound, and quinidine in an appropriate solvent. Create a master mix of the incubation buffer containing HLMs (e.g., 0.5 mg/mL protein), and MgCl₂ (3.3 mM).[6]
-
Incubation Setup: In a 96-well plate, add the HLM master mix. Add varying concentrations of the test compound or the positive control (quinidine). Include control wells with vehicle only (representing 100% activity).
-
Substrate Addition: Add bufuralol to all wells. The concentration should be at or below the Kₘ for CYP2D6 (e.g., 10-50 µM) to ensure sensitivity to competitive inhibition.[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[10]
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells.[10] The final incubation volume is typically 0.5 mL.[6]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[6]
-
Reaction Termination: Stop the reaction by adding an ice-cold stop solution.[6][10]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein (e.g., 3000 rpm for 10 min).[10]
-
Analysis: Transfer the supernatant to a new plate or HPLC vials for analysis. Quantify the formation of 1'-hydroxybufuralol using a validated analytical method.
Analytical Method: HPLC with Fluorescence Detection
-
System: Reversed-phase HPLC with a C18 column.[11]
-
Mobile Phase: Isocratic mixture, e.g., 30% acetonitrile, 70% water, with 1-2 mM perchloric acid.[1][11]
-
Detection: Fluorescence detector with excitation at 252 nm and emission at 302 nm.[1][11]
-
Quantification: Calculate the concentration of 1'-hydroxybufuralol by comparing the peak area to a standard curve.[1]
Data Analysis:
-
Calculate the rate of metabolite formation in each well.
-
Normalize the data, setting the average of the vehicle control wells to 100% activity.
-
Plot the percent remaining activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro CYP2D6 inhibition assay.
Protocol 2: Reaction Phenotyping Study
Objective: To confirm that CYP2D6 is the primary enzyme responsible for a test compound's metabolism or to identify the specific enzymes involved in bufuralol metabolism in a given system.
Method A: Recombinant Human CYP Enzymes
-
Incubation: Incubate bufuralol separately with a panel of individual human recombinant CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4) expressed in a system like baculovirus-infected insect cells (Supersomes).[6][12]
-
Procedure: Follow the general incubation and analysis procedure outlined in Protocol 1.
-
Analysis: Compare the rate of 1'-hydroxybufuralol formation across the different CYP isoforms. A significantly higher rate of metabolism by CYP2D6 compared to all other enzymes confirms its primary role.
Method B: Selective Chemical Inhibition
-
Incubation: Perform incubations using HLMs as described in Protocol 1.
-
Procedure: In separate wells, co-incubate bufuralol with known selective inhibitors for major CYP enzymes (e.g., quinidine for CYP2D6, α-naphthoflavone for CYP1A2, S-mephenytoin for CYP2C19).[5][7]
-
Analysis: A significant reduction in bufuralol metabolism in the presence of quinidine strongly indicates the involvement of CYP2D6.[12]
Application in DDI Risk Assessment
The data generated from these in vitro studies are critical for predicting the potential for clinical DDIs, as recommended by regulatory agencies like the FDA and EMA.[3][13] The IC₅₀ value is used in static models to calculate a risk ratio (R value). If the ratio exceeds a certain threshold, it indicates a potential for an in vivo interaction, which may necessitate a clinical DDI study.[13][14]
Caption: Decision tree for DDI risk assessment.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. criver.com [criver.com]
- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An investigation of the interaction between halofantrine, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
- 14. Do inhibitory metabolites impact DDI risk assessment? Analysis of in vitro and in vivo data from NDA reviews between 2013 and 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CYP2D6 Inhibitors Using Bufuralol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) of cytochrome P450 2D6 (CYP2D6) inhibitors using bufuralol (B1668043) as a probe substrate. The protocols are designed for a 96-well plate format suitable for fluorescence-based detection.
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide range of clinically important drugs, including antidepressants, antipsychotics, beta-blockers, and opioids.[1][2] Inhibition of CYP2D6 can lead to significant drug-drug interactions, resulting in altered drug efficacy and an increased risk of adverse effects. Therefore, screening for potential CYP2D6 inhibition is a crucial step in the early stages of drug discovery and development.
Bufuralol is a well-characterized, selective substrate for CYP2D6.[1][2] Its metabolism to 1'-hydroxybufuralol (B194460) is primarily catalyzed by CYP2D6, making it an excellent probe for assessing the inhibitory potential of new chemical entities.[3][4] This document outlines a robust and high-throughput fluorescence-based assay for screening CYP2D6 inhibitors using bufuralol.
Assay Principle
The assay quantifies the activity of CYP2D6 by measuring the rate of formation of 1'-hydroxybufuralol from the substrate bufuralol. The reaction is dependent on the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which provides the necessary reducing equivalents for the catalytic cycle of CYP450 enzymes.
The intrinsic fluorescence of 1'-hydroxybufuralol allows for direct measurement of its formation without the need for coupled enzymatic reactions or fluorescent probes.[4] The rate of fluorescence increase is directly proportional to the CYP2D6 activity. Potential inhibitors are screened by measuring their ability to decrease the rate of 1'-hydroxybufuralol formation. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
Signaling Pathway and Experimental Workflow
Caption: Bufuralol metabolism by CYP2D6 and mechanism of inhibition.
Caption: Experimental workflow for HTS of CYP2D6 inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation by CYP2D6
| Enzyme Source | K_m (µM) | V_max (pmol/min/pmol CYP) | Reference |
| Recombinant CYP2D6.1 | ~5 | ~10 | [6] |
| Human Liver Microsomes (High Activity) | ~14 | Not Reported | [7] |
| Recombinant CYP2D6.17 | ~10 | ~5 | [8] |
Note: K_m and V_max values can vary depending on the specific experimental conditions and the source of the enzyme.
Table 2: IC50 Values of Known CYP2D6 Inhibitors with Bufuralol as Substrate
| Inhibitor | IC50 (nM) | Enzyme Source | Reference |
| Quinidine | 30.6 ± 9 | Human Liver Microsomes | [5] |
| Paroxetine | Not Reported as direct value; potent inhibitor | Not Specified | [9] |
| Sertraline | 13,500 ± 3,680 | Human Liver Microsomes | [5] |
| Fluoxetine | Not Reported as direct value; potent inhibitor | Not Specified |
Note: IC50 values are highly dependent on assay conditions such as substrate concentration and enzyme source.
Experimental Protocols
Required Materials and Reagents
Equipment:
-
Fluorescence microplate reader with excitation at ~252 nm and emission at ~302 nm
-
Incubator shaker set to 37°C
-
Multichannel pipettes and sterile tips
-
Reagent reservoirs
-
96-well black, flat-bottom microplates
-
Centrifuge for microplates
Reagents:
-
Recombinant human CYP2D6 or human liver microsomes (HLM)
-
(±)-Bufuralol hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Known CYP2D6 inhibitor (e.g., Quinidine) for positive control
-
Acetonitrile (B52724) (for stopping the reaction)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Ultrapure water
Preparation of Solutions:
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions to achieve pH 7.4.
-
Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in ultrapure water. Store at -20°C.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and positive control (Quinidine) in DMSO. Store at -20°C.
-
NADPH Regenerating System (Solution A): Prepare a solution containing 1.3 mM NADP+, 3.3 mM G6P, and 0.4 U/mL G6PDH in 100 mM potassium phosphate buffer (pH 7.4). Prepare fresh before use.
Protocol 1: HTS of Potential CYP2D6 Inhibitors in 96-Well Plate Format
-
Preparation of Inhibitor Plate:
-
Serially dilute the test compounds and positive control (Quinidine) in DMSO in a separate 96-well plate.
-
For single-point screening, prepare a working solution of the test compounds at the desired final concentration (e.g., 10 µM).
-
Transfer 1 µL of the DMSO solutions of inhibitors to the wells of a black 96-well assay plate. Include wells with 1 µL of DMSO for the "no inhibitor" control.
-
-
Enzyme Preparation:
-
Dilute the CYP2D6 enzyme (recombinant or HLM) in 100 mM potassium phosphate buffer (pH 7.4) to the desired concentration. The final protein concentration should be optimized for linear reaction kinetics. A typical concentration is 5-20 pmol/mL.
-
-
Assay Procedure:
-
Add 50 µL of the diluted CYP2D6 enzyme solution to each well of the assay plate containing the inhibitors.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Prepare the reaction mix by combining the bufuralol stock solution and the NADPH regenerating system (Solution A). The final concentration of bufuralol in the reaction should be at or below its K_m value (e.g., 5 µM).
-
Initiate the enzymatic reaction by adding 50 µL of the reaction mix to each well. The final volume in each well will be 101 µL.
-
-
Incubation and Reaction Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of cold acetonitrile to each well.
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet any precipitated protein.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the supernatant in each well using a microplate reader with excitation at approximately 252 nm and emission at approximately 302 nm.[4]
-
Protocol 2: Determination of IC50 Values
-
Prepare Serial Dilutions:
-
Prepare a series of 8-10 serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Transfer 1 µL of each dilution to the assay plate.
-
-
Follow HTS Protocol:
-
Perform the assay as described in Protocol 1, including "no inhibitor" (0% inhibition) and positive control (e.g., high concentration of Quinidine for 100% inhibition) wells.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank)] * 100
-
The "blank" is a well containing all components except the enzyme.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for identifying and characterizing CYP2D6 inhibitors. The use of bufuralol as a fluorescent substrate simplifies the detection process and allows for a rapid assessment of a large number of compounds. This protocol can be readily adapted for automated liquid handling systems to further increase throughput in drug discovery settings. Careful optimization of enzyme concentration, substrate concentration, and incubation time is recommended to ensure robust and reproducible results.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Liver Mitochondrial Cytochrome P450 2D6: Individual Variations and Implications in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Fluorometric High‐Throughput Screening for Inhibitors of Cytochrome P450 | Semantic Scholar [semanticscholar.org]
- 7. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
Preparation of Bufuralol Hydrochloride Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation of bufuralol (B1668043) hydrochloride stock solutions for use in various preclinical research applications. Bufuralol is a non-selective β-adrenergic receptor antagonist and a well-characterized substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, making it a valuable tool in pharmacological and drug metabolism studies.[1][2] Adherence to proper solution preparation techniques is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step protocols for dissolution in various solvents, and best practices for storage and handling.
Physicochemical Properties of Bufuralol Hydrochloride
This compound is a crystalline solid with a molecular weight of 297.8 g/mol .[2][3][4] Understanding its solubility and stability is fundamental to the preparation of homogenous and stable stock solutions.
Table 1: Solubility and Storage of this compound
| Property | Data | Source(s) |
| Chemical Formula | C₁₆H₂₃NO₂ • HCl | [2][3] |
| Molecular Weight | 297.8 g/mol | [2][3][4] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | Approximately 10 mg/mL | [2][3][5] |
| Solubility in Ethanol | Approximately 15 mg/mL | [2][3][5] |
| Solubility in DMF | Approximately 15 mg/mL | [2][3] |
| Solubility in PBS (pH 7.2) | Approximately 5 mg/mL | [2][3] |
| Storage (Solid) | -20°C; Stable for ≥ 4 years | [3] |
| Storage (Stock in DMSO/Ethanol) | -20°C for up to 1 month, or -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [6] |
| Storage (Aqueous Solution) | Not recommended for more than one day. Prepare fresh daily. | [3] |
Experimental Protocols
The choice of solvent for the stock solution depends on the experimental design, particularly the tolerance of the biological system to the solvent.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro applications, such as cell-based assays, where the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced artifacts.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm Bufuralol: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For a 1 mL of 10 mM stock solution, weigh 2.978 mg of this compound (Molecular Weight = 297.8 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile amber vial. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol for Preparing a 10 mg/mL Stock Solution in Ethanol
Ethanol can be a suitable solvent for certain in vitro and in vivo preparations.
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Bring the this compound powder to room temperature.
-
Weighing: Weigh the desired amount of this compound. For 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the powder to a sterile amber glass vial. Add 1 mL of absolute ethanol.
-
Mixing: Securely cap the vial and vortex thoroughly until the powder is fully dissolved.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C. Aliquoting is recommended.
Protocol for Preparing an Aqueous Solution in PBS (pH 7.2)
For experiments sensitive to organic solvents, this compound can be dissolved directly in an aqueous buffer. However, these solutions are less stable and should be prepared fresh.[3]
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Weigh the desired amount of this compound (solubility is approx. 5 mg/mL).
-
Dissolution: Add the powder to a sterile conical tube. Add the required volume of sterile PBS (pH 7.2).
-
Mixing: Vortex vigorously. If dissolution is slow, sonication in a water bath can be used to facilitate the process.
-
Use Immediately: Use the freshly prepared aqueous solution on the same day. Do not store for more than one day.[3]
Visualized Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Simplified Signaling Pathway of β-Adrenergic Receptor Antagonism
Bufuralol acts as an antagonist at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade typically initiated by catecholamines like epinephrine.
Caption: Bufuralol's Antagonism of the β-Adrenergic Signaling Pathway.
Safety Precautions
This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work in a well-ventilated area or a chemical fume hood.
Conclusion
The successful use of this compound in experimental settings is contingent upon the correct preparation and storage of stock solutions. By following these detailed protocols and understanding the physicochemical properties of the compound, researchers can ensure the integrity and reproducibility of their results. Always refer to the specific requirements of your experimental system to determine the most appropriate solvent and concentration.
References
- 1. ≥98% (HPLC), solid, β-Adrenoceptor agonist/antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C16H24ClNO2 | CID 151573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosynth.com [biosynth.com]
Application Notes: Quantitative Analysis of Bufuralol in Human Plasma and Urine by LC-MS/MS
Abstract
This document provides a comprehensive guide to the validation of an analytical method for the quantification of bufuralol (B1668043) in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols are intended for researchers, scientists, and drug development professionals. The method is designed to be sensitive, specific, and robust, meeting the standards required for pharmacokinetic and toxicokinetic studies. The validation parameters discussed are in accordance with the principles outlined by the FDA and EMA guidelines.[1]
Introduction
Bufuralol is a non-selective beta-adrenergic receptor blocker that has been extensively used as a probe drug to study the activity of the cytochrome P450 enzyme CYP2D6. Accurate and reliable quantification of bufuralol in biological matrices is crucial for clinical and preclinical studies. This application note details a validated LC-MS/MS method for the determination of bufuralol in human plasma and urine, offering high sensitivity and selectivity.
Experimental
Materials and Reagents
-
Bufuralol hydrochloride (Reference Standard)
-
Bufuralol-d9 (Internal Standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
β-Glucuronidase from Helix pomatia
-
Human plasma and urine (drug-free)
Instrumentation
An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Bufuralol | 262.2 | 187.1 | 150 | 25 |
| Bufuralol-d9 (IS) | 271.2 | 196.1 | 150 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of bufuralol and bufuralol-d9 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and QC samples were prepared by spiking drug-free biological matrix with the appropriate working solutions.
Sample Preparation Protocol for Human Plasma (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (bufuralol-d9).
-
Add 50 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL into the LC-MS/MS system.
Sample Preparation Protocol for Human Urine (Solid-Phase Extraction with Enzymatic Hydrolysis)
-
To 200 µL of urine sample, add 25 µL of internal standard working solution (bufuralol-d9).
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution.
-
Incubate at 37 °C for 4 hours to hydrolyze glucuronide conjugates.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The analytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity, with no significant interfering peaks from endogenous components observed at the retention times of bufuralol and its internal standard in blank plasma and urine samples from at least six different sources.
Linearity and Range
The calibration curves were linear over the concentration range of 1 - 1000 ng/mL for both plasma and urine. The coefficient of determination (r²) was consistently ≥ 0.99. A weighted (1/x²) linear regression was used.
Table 2: Linearity and Range
| Matrix | Analyte | Calibration Range (ng/mL) | r² |
| Human Plasma | Bufuralol | 1 - 1000 | ≥ 0.995 |
| Human Urine | Bufuralol | 1 - 1000 | ≥ 0.996 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 3. The acceptance criteria were an accuracy within ±15% (±20% for LLOQ) of the nominal concentration and a precision (%CV) of ≤15% (≤20% for LLOQ).[1]
Table 3: Accuracy and Precision Data
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Plasma | LLOQ | 1 | 105.3 | 8.2 | 103.8 | 9.5 |
| Low QC | 3 | 98.7 | 5.6 | 99.1 | 6.8 | |
| Mid QC | 100 | 101.2 | 4.1 | 100.5 | 5.2 | |
| High QC | 800 | 97.5 | 3.5 | 98.2 | 4.3 | |
| Urine | LLOQ | 1 | 108.1 | 9.8 | 106.4 | 11.2 |
| Low QC | 3 | 102.4 | 6.3 | 101.9 | 7.5 | |
| Mid QC | 100 | 99.8 | 4.8 | 100.3 | 5.9 | |
| High QC | 800 | 98.9 | 3.9 | 99.5 | 4.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
Table 4: Recovery and Matrix Effect
| Matrix | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Plasma | Low QC | 3 | 88.2 | 95.7 |
| Mid QC | 100 | 91.5 | 98.2 | |
| High QC | 800 | 90.3 | 97.1 | |
| Urine | Low QC | 3 | 92.8 | 101.5 |
| Mid QC | 100 | 94.1 | 100.8 | |
| High QC | 800 | 93.5 | 102.3 |
Stability
The stability of bufuralol was evaluated under various conditions to ensure the integrity of the samples from collection to analysis. The results are summarized in Table 5. Analytes were considered stable if the mean concentration was within ±15% of the nominal concentration.
Table 5: Stability Data
| Condition | Matrix | Duration | Stability (% of Nominal) |
| Bench-top | Plasma | 6 hours at Room Temp. | 96.8 |
| Urine | 6 hours at Room Temp. | 98.1 | |
| Freeze-Thaw | Plasma | 3 cycles | 95.3 |
| Urine | 3 cycles | 97.5 | |
| Long-term | Plasma | 30 days at -80 °C | 97.9 |
| Urine | 30 days at -80 °C | 99.2 | |
| Autosampler | Processed Samples | 24 hours at 4 °C | 98.5 |
Visualizations
Caption: Overall workflow for the bioanalytical method of bufuralol.
References
Troubleshooting & Optimization
Technical Support Center: Bufuralol CYP2D6 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting bufuralol (B1668043) CYP2D6 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the bufuralol CYP2D6 inhibition assay?
The bufuralol CYP2D6 inhibition assay is a common in vitro method used to assess the potential of a test compound to inhibit the activity of the Cytochrome P450 2D6 (CYP2D6) enzyme. The assay relies on the specific metabolism of the probe substrate, bufuralol, by CYP2D6 to its primary metabolite, 1'-hydroxybufuralol (B194460).[1][2][3] The rate of formation of 1'-hydroxybufuralol is measured in the presence and absence of a test compound. A decrease in the formation of the metabolite indicates inhibition of CYP2D6 activity. The potency of the inhibition is typically expressed as an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Q2: Why is bufuralol used as a probe substrate for CYP2D6?
Bufuralol is considered a prototypic substrate for CYP2D6 and its 1'-hydroxylation is a reaction primarily catalyzed by this enzyme.[1][2] This specificity makes it a reliable tool for studying CYP2D6 activity and inhibition.
Q3: What are common positive control inhibitors for a bufuralol CYP2D6 inhibition assay?
Quinidine is a potent and widely used positive control inhibitor for CYP2D6 assays.[1][4] Other known inhibitors that can be used for comparison include paroxetine (B1678475) and terbinafine.[5][6]
Q4: What is the typical detection method for 1'-hydroxybufuralol?
The formation of 1'-hydroxybufuralol is commonly quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3][7] The excitation and emission wavelengths for fluorescence detection of 1'-hydroxybufuralol are typically around 252 nm and 302 nm, respectively.[8]
Troubleshooting Guides
This section addresses common problems encountered during bufuralol CYP2D6 inhibition assays, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations across the plate.- Microsome or enzyme preparation is not homogenous. | - Ensure proper calibration and use of pipettes.- Thoroughly mix all solutions before and after addition to the plate.- Use an incubator with uniform temperature distribution.- Gently vortex microsome or enzyme stocks before use. |
| No or very low CYP2D6 activity (low signal) | - Inactive enzyme (improper storage or handling).- Incorrect concentration of cofactors (NADPH).- Sub-optimal assay conditions (pH, temperature).- Low concentration of bufuralol. | - Store enzymes at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.- Prepare fresh NADPH solutions for each experiment.- Optimize assay buffer pH (typically 7.4) and incubation temperature (typically 37°C).- Use a bufuralol concentration around the Km value. |
| Inconsistent IC50 values for control inhibitors | - Incorrect inhibitor concentrations.- Variability in enzyme activity between batches of microsomes or recombinant enzymes.- Presence of interfering substances in the test compound. | - Verify the concentration and purity of the inhibitor stock solutions.- Qualify each new batch of enzyme by running a standard inhibitor curve.- Run a vehicle control to assess for any matrix effects from the test compound's solvent. |
| Test compound appears to be a potent inhibitor, but this is not expected | - The test compound may be a mechanism-based inhibitor (MDI).- The test compound may be metabolized to an inhibitory species.- The test compound may interfere with the analytical method (e.g., fluorescence quenching). | - Conduct a pre-incubation experiment without NADPH to assess for time-dependent inhibition.- Analyze for potential inhibitory metabolites of the test compound.- Check for interference by running the test compound in the final reaction mixture without the enzyme. |
| Observed inhibition is weaker than expected | - The test compound may have low solubility in the assay buffer.- The test compound may bind non-specifically to the plate or other components.- The test compound may be unstable under assay conditions. | - Check the solubility of the test compound and consider using a co-solvent (e.g., DMSO, ensuring the final concentration does not inhibit the enzyme).- Use low-binding plates.- Assess the stability of the test compound in the assay buffer over the incubation time. |
| High background signal | - Contamination of reagents or labware.- Autofluorescence of the test compound or plate. | - Use high-purity reagents and sterile, disposable labware.- Measure the fluorescence of the test compound alone and subtract this from the experimental values. Use plates with low autofluorescence. |
Experimental Protocols
General Protocol for a Bufuralol CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework. Optimal conditions, particularly incubation times and protein concentrations, should be determined empirically.
1. Reagent Preparation:
- Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Human Liver Microsomes (HLM): Thaw on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in phosphate buffer. Keep on ice.
- Bufuralol Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the working concentration in phosphate buffer. The final bufuralol concentration in the assay should be close to its Km value.
- Test Compound/Inhibitor Stock Solutions: Prepare serial dilutions of the test compound and positive control inhibitor (e.g., quinidine) in the same solvent as the bufuralol stock.
- NADPH Regenerating System (NRS) or NADPH: Prepare a fresh solution. A common NRS consists of glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase.
2. Assay Procedure:
- In a 96-well plate, add the following in order:
- Phosphate buffer.
- Human Liver Microsomes.
- Test compound or inhibitor at various concentrations (or vehicle control).
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the bufuralol substrate.
- Immediately after adding the substrate, add the NADPH regenerating system or NADPH to start the enzymatic reaction.
- Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
- Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol). The quenching solution should also contain an internal standard for HPLC analysis.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate or HPLC vials for analysis.
3. Analysis:
- Analyze the formation of 1'-hydroxybufuralol by HPLC with fluorescence detection (Excitation: ~252 nm, Emission: ~302 nm).[8]
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Quantitative Data Summary
The following tables summarize key kinetic parameters for bufuralol metabolism by CYP2D6 and the inhibitory potency of known inhibitors. Note that these values can vary depending on the specific experimental conditions and the source of the enzyme (recombinant vs. human liver microsomes).
Table 1: Michaelis-Menten Constants (Km) for Bufuralol 1'-Hydroxylation by CYP2D6
| Enzyme Source | Km (µM) | Reference |
| Recombinant CYP2D6 | ~5-15 | [1] |
| Human Liver Microsomes (CYP2D6 deficient, in the presence of quinidine) | 38 | [1] |
| Human Liver Microsomes (high CYP2D6 activity) | 14 | [1] |
Table 2: IC50 Values of Common CYP2D6 Inhibitors using Bufuralol as a Substrate
| Inhibitor | IC50 (nM) | Enzyme Source | Reference |
| Quinidine | ~10-50 | Recombinant CYP2D6 / HLM | [9] |
| Paroxetine | ~50-100 | Recombinant CYP2D6 / HLM | [5] |
| Terbinafine | ~20-80 | Recombinant CYP2D6 / HLM | [5] |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing bufuralol incubation time and protein concentration in microsomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing bufuralol (B1668043) incubation time and protein concentration in microsomal metabolism assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cytochrome P450 (CYP) enzyme responsible for bufuralol metabolism?
A1: Bufuralol is predominantly metabolized by cytochrome P450 2D6 (CYP2D6), which catalyzes its conversion to 1'-hydroxybufuralol (B194460).[1] While CYP1A2 and CYP2C19 can contribute to a lesser extent, CYP2D6 is the principal enzyme involved, especially at lower substrate concentrations.[1]
Q2: Why is it critical to optimize incubation time and protein concentration for bufuralol metabolism studies?
A2: Optimizing these parameters is crucial for several reasons. Firstly, the primary enzyme responsible for bufuralol metabolism, CYP2D6, has been shown to be relatively unstable under typical incubation conditions.[2] Extended incubation times can lead to a significant decrease in enzyme activity, resulting in an underestimation of metabolic rates. Secondly, bufuralol exhibits protein binding in microsomal preparations.[2] High protein concentrations can lead to increased non-specific binding, reducing the free concentration of bufuralol available for metabolism and potentially affecting the accuracy of kinetic parameter estimations. For the most accurate predictions of bufuralol clearance, it is recommended to keep the protein concentration in the incubation to a minimum and the overall incubation time to less than 20 minutes.[2]
Q3: What are typical ranges for microsomal protein concentration and incubation time in a bufuralol hydroxylation assay?
A3: Linearity of metabolite formation has been observed for at least 45 minutes and with microsomal protein concentrations ranging from 1 to 100 µg.[3] However, for optimal accuracy in clearance predictions, it is advisable to use the lowest possible protein concentration that yields a detectable signal and to keep incubation times under 20 minutes.[2] Standard protocols for general microsomal stability assays often use protein concentrations between 0.25 to 0.5 mg/mL and incubation times ranging from 0 to 60 minutes.[4] It is essential to determine the linear range for both parameters under your specific experimental conditions.
Q4: How can I determine the linear range for protein concentration and incubation time?
A4: To determine the linear range, you should perform a pilot experiment. For protein concentration, vary the amount of microsomal protein (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) while keeping the bufuralol concentration and incubation time constant. For incubation time, fix the protein and bufuralol concentrations and measure metabolite formation at several time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes). The linear range is the range over which the rate of 1'-hydroxybufuralol formation is directly proportional to the protein concentration and time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no metabolite (1'-hydroxybufuralol) detected | Inactive Microsomes: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity. | Always store microsomes at -80°C and avoid repeated freeze-thaw cycles. Use a positive control substrate for CYP2D6 (e.g., dextromethorphan) to verify microsomal activity. |
| Missing or Inactive Cofactors: The reaction requires a functioning NADPH regenerating system. | Prepare the NADPH regenerating system fresh before each experiment. Ensure all components are properly stored and have not expired. | |
| Inappropriate Reaction Conditions: Incorrect pH, temperature, or buffer composition can inhibit enzyme activity. | Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C. | |
| Non-linear reaction rate over time | Enzyme Instability: CYP2D6 can lose activity over longer incubation periods.[2] A 3-fold decrease in Vmax has been observed over 2 hours.[2] | Keep incubation times as short as possible, ideally within the linear range (typically under 20 minutes for bufuralol).[2] Consider using reactive oxygen species (ROS) scavengers to mitigate enzyme lability.[2] |
| Substrate Depletion: At low initial bufuralol concentrations, the substrate may be significantly consumed during the incubation, leading to a decrease in the reaction rate. | Ensure that less than 20% of the initial substrate is consumed at the final time point. If necessary, adjust the initial bufuralol concentration or shorten the incubation time. | |
| High variability between replicates | Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate solutions, can introduce significant variability. | Use calibrated pipettes and prepare a master mix of reagents where possible to ensure consistency across wells. |
| Inconsistent Incubation Conditions: Temperature fluctuations across the incubation plate can lead to variable reaction rates. | Ensure uniform heating of the incubation plate. Pre-warm all solutions to 37°C before starting the reaction. | |
| Apparent Km and Vmax values differ from literature | Different Experimental Conditions: Variations in microsomal protein concentration, incubation time, buffer composition, and the specific batch of microsomes can all influence kinetic parameters. | Carefully document all experimental conditions. When comparing to literature values, ensure the conditions are as similar as possible. It is important to establish these parameters for your own experimental system. |
| Non-specific Binding: High protein concentrations can increase the non-specific binding of bufuralol, affecting the apparent kinetic parameters.[2] | Use the lowest protein concentration that provides a reliable signal to minimize non-specific binding.[2] |
Data Presentation
Table 1: Reported Kinetic Parameters for Bufuralol 1'-Hydroxylation in Human Liver Microsomes
| Microsome Source | Apparent Km (µM) | Apparent Vmax (nmol/mg/h) | Reference |
| Human Liver Sample 1 | 61 | 3.2 | [4] |
| Human Liver Sample 2 | 171 | 5.8 | [4] |
| Human Liver (High CYP2D6) | ~50 | Not Specified | [1] |
| Human Liver (Low CYP2D6) | ~250 | Not Specified | [1] |
| Recombinant CYP2C19 | 36 | Not Specified | |
| Recombinant CYP2D6 | ~5.1 (calculated from 7-fold lower Km than CYP2C19) | Not Specified |
Note: Kinetic parameters can vary significantly between different liver donors and experimental conditions.
Experimental Protocols
Protocol: Determination of Linear Range for Bufuralol Metabolism
-
Reagent Preparation:
-
Prepare a stock solution of bufuralol in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation Setup (to determine linearity with protein concentration):
-
In separate microcentrifuge tubes, add increasing amounts of human liver microsomes (e.g., to final concentrations of 0.1, 0.25, 0.5, and 1.0 mg/mL) to the phosphate buffer.
-
Add the bufuralol stock solution to each tube to achieve a final concentration within the expected linear range of the assay.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant for 1'-hydroxybufuralol formation by LC-MS/MS.
-
-
Incubation Setup (to determine linearity with time):
-
Prepare a master mix containing the phosphate buffer, a fixed concentration of human liver microsomes (e.g., 0.25 mg/mL), and the bufuralol stock solution.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench it with a cold organic solvent containing an internal standard.
-
Process the samples as described above for LC-MS/MS analysis.
-
-
Data Analysis:
-
Plot the rate of 1'-hydroxybufuralol formation (e.g., pmol/min) against the microsomal protein concentration to determine the linear range for protein.
-
Plot the concentration of 1'-hydroxybufuralol formed against time to determine the linear range for the incubation period.
-
Visualizations
Caption: Metabolic pathway of bufuralol to 1'-hydroxybufuralol.
Caption: Workflow for bufuralol microsomal metabolism assay.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
troubleshooting variability and reproducibility in bufuralol kinetic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting bufuralol (B1668043) kinetic assays. Variability and reproducibility are common challenges in these experiments, and this resource aims to provide clear and actionable solutions to ensure reliable and accurate results.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your bufuralol kinetic assays.
Issue 1: High background or signal in "no enzyme" or "time zero" controls.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Buffer, substrate, or other reagents may be contaminated with fluorescent impurities. Prepare fresh solutions using high-purity water and analytical-grade reagents. Filter-sterilize buffers if microbial contamination is suspected.[1] |
| Spontaneous Substrate Degradation | Bufuralol or the 1'-hydroxybufuralol (B194460) standard may be unstable under assay conditions (e.g., light exposure, temperature). Prepare substrate and standard solutions fresh and protect them from light. Minimize the time samples spend at room temperature before analysis.[1] |
| Plasticware/Glassware Contamination | Residual fluorescent compounds from previous experiments may be present on labware. Use new, disposable plasticware or thoroughly clean glassware with a suitable solvent. |
| Instrument Settings | Incorrect excitation or emission wavelengths on the fluorescence detector can increase background noise. Ensure the detector is set to the optimal wavelengths for 1'-hydroxybufuralol (Excitation: ~252 nm, Emission: ~302 nm).[2][3] |
| Autofluorescence of Test Compounds | If screening inhibitors, the test compounds themselves may be fluorescent. Run a "compound blank" control containing all reaction components except the enzyme and substrate to measure the intrinsic fluorescence of the test compound.[1] |
Issue 2: Inconsistent or non-reproducible Km and Vmax values between experiments.
| Potential Cause | Recommended Solution |
| Enzyme Instability | CYP2D6 is known to be unstable during incubations, especially when pre-incubated at 37°C. This can lead to a decrease in Vmax over time. Minimize pre-incubation times and keep incubation times as short as possible (e.g., under 20 minutes) while ensuring sufficient metabolite formation for detection.[4] Consider including reactive oxygen species (ROS) scavengers in the incubation mixture.[4] |
| Variability in Enzyme Preparations | Different batches of human liver microsomes (HLMs) or recombinant enzymes can have varying levels of CYP2D6 activity. Always characterize a new batch of enzyme by running a standard kinetic experiment. If possible, purchase a large single batch of microsomes for a series of experiments. |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate stock solutions, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for common reagents.[5] |
| Substrate Concentration Range | An inappropriate range of bufuralol concentrations can lead to poor curve fitting and inaccurate kinetic parameter estimates. Ensure your substrate concentrations bracket the expected Km value (e.g., 0.1x to 10x Km). |
| Day-to-Day Reagent Preparation | Inconsistencies in the preparation of buffers, cofactor solutions (NADPH), or substrate dilutions can affect results. Prepare fresh reagents for each experiment and ensure they are completely thawed and mixed before use.[5][6] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of enzyme preparations can lead to a loss of activity. Aliquot enzyme stocks into single-use vials to avoid multiple freeze-thaw cycles.[5] |
Issue 3: Michaelis-Menten plot does not reach saturation (Vmax).
| Potential Cause | Recommended Solution |
| Substrate Concentration Too Low | The bufuralol concentrations used may be too low to saturate the enzyme, especially if the Km is higher than anticipated. Extend the range of substrate concentrations until a clear plateau is observed in the velocity vs. substrate plot.[6] |
| Substrate Inhibition | At very high concentrations, some substrates can inhibit the enzyme, causing the reaction rate to decrease. If you observe a hook effect at high substrate concentrations, exclude these data points from the Michaelis-Menten fit and consider fitting to a substrate inhibition model. |
| Low Enzyme Concentration | If the enzyme concentration is too low, the signal may not be strong enough to accurately measure the reaction velocity at saturating substrate concentrations. Increase the enzyme concentration, ensuring the reaction remains in the linear range with respect to protein concentration. |
Issue 4: Biphasic kinetics are observed in the Eadie-Hofstee or Lineweaver-Burk plot.
| Potential Cause | Recommended Solution |
| Multiple Enzymes Involved | Bufuralol 1'-hydroxylation can be catalyzed by multiple CYP enzymes with different affinities (Km values), such as CYP2D6 (high affinity) and CYP1A2 or CYP2C19 (lower affinity).[7][8] This is common when using human liver microsomes. |
| Data Analysis | A single Michaelis-Menten model will not accurately fit biphasic data. Use a two-enzyme kinetic model to fit the data and determine the kinetic parameters for both the high-affinity and low-affinity components. The equation is: V = (Vmax1 * [S] / (Km1 + [S])) + (Vmax2 * [S] / (Km2 + [S])). |
Frequently Asked Questions (FAQs)
Q1: What are the typical kinetic parameters for bufuralol 1'-hydroxylation?
A1: The kinetic parameters for bufuralol 1'-hydroxylation can vary significantly depending on the enzyme source (e.g., specific human liver microsome donor, recombinant system) and the presence of different CYP2D6 genetic variants. The table below provides a range of reported values.
| Enzyme Source | Enzyme(s) | Apparent Km (µM) | Apparent Vmax (example units) |
| Human Liver Microsomes (HLM) | CYP2D6 (high affinity) | 5 - 50 | Varies widely |
| Human Liver Microsomes (HLM) | CYP1A2/CYP2C19 (low affinity) | > 100 | Varies widely |
| Recombinant CYP2D6 | CYP2D6 | ~5 - 15 | Varies with expression system |
| Recombinant CYP2C19 | CYP2C19 | ~36 | Lower than CYP2D6 |
Note: These values are approximate and should be used as a general guide. It is essential to determine the kinetic parameters for your specific experimental system.
Q2: What is the primary metabolic pathway of bufuralol?
A2: The primary metabolic pathway of bufuralol is the 1'-hydroxylation to form 1'-hydroxybufuralol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[7] Other minor metabolites can also be formed.[9]
Caption: Bufuralol metabolic pathway.
Q3: How should I set up my experimental workflow?
A3: A typical experimental workflow for determining bufuralol kinetics involves several key steps, from reagent preparation to data analysis.
Caption: Experimental workflow for bufuralol kinetic assays.
Q4: Can you provide a detailed experimental protocol for a bufuralol 1'-hydroxylation assay using HPLC-fluorescence?
A4: Yes, here is a representative protocol. Note that concentrations and volumes may need to be optimized for your specific laboratory conditions and enzyme source.
Experimental Protocol: Bufuralol 1'-Hydroxylation Assay
1. Reagents and Solutions:
-
Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Magnesium Chloride (MgCl₂): 1 M stock solution.
-
Bufuralol Stock Solution: 10 mM in methanol (B129727) or DMSO.
-
1'-Hydroxybufuralol Standard Stock Solution: 1 mM in methanol for standard curve.
-
NADPH Regenerating System: Commercially available or prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Enzyme: Human liver microsomes (HLM) or recombinant CYP2D6.
-
Stopping Solution: Acetonitrile containing an internal standard (e.g., propranolol).
2. Incubation Procedure:
-
Prepare serial dilutions of bufuralol in phosphate buffer to achieve final concentrations ranging from 0.5 µM to 200 µM in the incubation.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer (to make up the final volume).
-
MgCl₂ (final concentration of 3-10 mM).
-
Enzyme (e.g., 0.1-0.5 mg/mL HLM protein).
-
Bufuralol dilution.
-
-
Pre-incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C with shaking. Ensure this time is within the linear range of product formation.
-
Terminate the reaction by adding 2 volumes of ice-cold stopping solution.
-
Centrifuge at >3,000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-Fluorescence Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water with an ion-pairing agent (e.g., 30% acetonitrile, 70% water, 1 mM perchloric acid).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 252 nm, Emission at 302 nm.[2][3]
-
Standard Curve: Prepare a standard curve of 1'-hydroxybufuralol in the same final concentration of stopped reaction buffer to account for matrix effects.
4. Data Analysis:
-
Calculate the concentration of 1'-hydroxybufuralol formed in each sample using the standard curve.
-
Convert the concentration to a reaction velocity (e.g., pmol/min/mg protein).
-
Plot the reaction velocity against the bufuralol concentration.
-
Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or a two-enzyme model) using non-linear regression software to determine Km and Vmax.
Q5: What should I consider if I'm using an LC-MS/MS method instead of HPLC-fluorescence?
A5: LC-MS/MS offers higher sensitivity and specificity. Key considerations include:
-
Method Development: You will need to optimize the mass spectrometer settings for bufuralol and 1'-hydroxybufuralol, including parent and product ion masses for selected reaction monitoring (SRM).
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 1'-Hydroxy Bufuralol-d9) is highly recommended to correct for matrix effects and variations in instrument response.
-
Matrix Effects: Although often reduced compared to fluorescence, matrix effects can still occur. Evaluate matrix effects during method validation by comparing the response of an analyte in the presence and absence of the biological matrix.[10]
-
Gradient Elution: LC-MS/MS methods often use gradient elution with mobile phases like water and acetonitrile containing 0.1% formic acid to improve peak shape and separation.[11]
Caption: A logical troubleshooting flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
Technical Support Center: Stability and Analysis of Bufuralol and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of bufuralol (B1668043) and its metabolites in plasma samples, alongside troubleshooting advice for common experimental challenges. Accurate quantification of these compounds is critical for pharmacokinetic and pharmacodynamic studies, and maintaining sample integrity from collection to analysis is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of bufuralol I should consider in my plasma analysis?
A1: The primary metabolite of bufuralol is 1'-hydroxybufuralol. Other minor metabolites that have been identified include 4-hydroxybufuralol and 6-hydroxybufuralol. The formation of these metabolites is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6, but also CYP1A2 and CYP2C19.[1][2][3]
Q2: What are the recommended storage conditions for plasma samples containing bufuralol and its metabolites?
A2: While specific quantitative long-term stability data for bufuralol in plasma is not extensively published, general best practices for analyte stability should be followed. For long-term storage (months to years), samples should be kept at -80°C to minimize degradation.[4][5] Short-term storage at -20°C is also a common practice. For short durations, such as processing within a day, refrigeration at 2-8°C is acceptable. Avoid leaving samples at room temperature for extended periods.
Q3: How many freeze-thaw cycles can my plasma samples undergo without affecting the integrity of bufuralol and its metabolites?
A3: While specific data for bufuralol is limited, it is a standard practice in bioanalytical method validation to assess freeze-thaw stability. Generally, it is recommended to minimize freeze-thaw cycles. A study on bufuralol enantiomers in human plasma assessed their stability after three freeze-thaw cycles from -80°C to room temperature, suggesting this is a critical stability parameter to evaluate. For other compounds, stability has been demonstrated for up to five freeze-thaw cycles.[6] It is crucial to validate the stability of bufuralol and its metabolites through at least three freeze-thaw cycles during your method development.
Q4: Which anticoagulant should I use for blood collection: EDTA or Heparin?
Troubleshooting Guides
This section addresses common issues encountered during the analysis of bufuralol and its metabolites in plasma samples.
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Matrix Effects | The complex nature of plasma can lead to ion suppression or enhancement. Phospholipids are common culprits.[8] To mitigate this, optimize your sample preparation method. Protein precipitation is a common first step, but consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. Also, adjust your chromatographic method to separate bufuralol and its metabolites from the regions where matrix components elute. Utilizing a stable isotope-labeled internal standard for bufuralol and its metabolites can also help compensate for matrix effects. |
| Suboptimal Ionization | Ensure the mobile phase pH is appropriate for the ionization of bufuralol (an amine) and its hydroxylated metabolites. A slightly acidic mobile phase is typically used for positive ion electrospray ionization (ESI). |
| Analyte Adsorption | Bufuralol, being a basic compound, may adsorb to active sites on the column or in the LC system. Use a column with low silanol (B1196071) activity or add a small amount of a competing base, like triethylamine, to the mobile phase. |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step |
| Sample Degradation | This could be due to improper storage or handling. Review your sample collection, processing, and storage procedures. Ensure samples are kept at the appropriate temperature and minimize the time they spend at room temperature. For short-term stability, one study evaluated bufuralol enantiomers in human plasma at room temperature for 4 hours.[9] |
| Inconsistent Sample Preparation | Ensure your sample preparation method is robust and reproducible. Use a validated protocol and ensure all steps are performed consistently for all samples, standards, and quality controls. |
| Carryover | If a high concentration sample is followed by a low concentration one, carryover can be an issue. Optimize the wash steps in your autosampler and injection port to minimize this. |
Data Summary: Stability of Bufuralol in Human Plasma
Note: Specific quantitative data for the stability of bufuralol and its metabolites in plasma is limited in publicly available literature. The following table is based on general knowledge and data from a study on bufuralol enantiomers, which did not provide specific recovery percentages but confirmed stability under the tested conditions.
| Condition | Duration | Analyte | Stability Assessment | Reference |
| Room Temperature | 4 hours | Bufuralol Enantiomers | Stability confirmed with QC samples | [9] |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Bufuralol Enantiomers | Stability confirmed with QC samples | [9] |
| Long-Term Storage | 1 month | Bufuralol Enantiomers | Stability confirmed with QC samples | [9] |
Experimental Protocols
Protocol 1: Plasma Sample Stability Assessment
This protocol outlines a general procedure for assessing the stability of bufuralol and its metabolites in plasma.
1. Preparation of Stock Solutions:
-
Prepare separate stock solutions of bufuralol and its metabolites (e.g., 1'-hydroxybufuralol) in a suitable organic solvent (e.g., methanol).
2. Spiking of Plasma:
-
Obtain a pool of blank human plasma (with the chosen anticoagulant, e.g., K2EDTA).
-
Spike the blank plasma with the stock solutions to achieve low and high concentration quality control (QC) samples.
3. Stability Conditions to be Tested:
-
Short-Term (Bench-Top) Stability: Store spiked plasma samples at room temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Long-Term Stability: Store spiked plasma samples at -20°C and -80°C. Analyze at various time points (e.g., 0, 1, 3, 6, 12 months).
-
Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., three to five cycles). A cycle consists of freezing the samples at -80°C for at least 12 hours and then thawing them unassisted at room temperature.
4. Sample Analysis:
-
At each time point, extract the bufuralol and its metabolites from the plasma samples using a validated extraction method (e.g., protein precipitation followed by SPE).
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Evaluation:
-
The concentration of the analytes in the stability samples is compared to the concentration of freshly prepared (time zero) samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Visualizations
Caption: Bufuralol metabolism to its major and minor metabolites.
Caption: Workflow for assessing the stability of bufuralol in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
impact of enzyme lability on bufuralol metabolism kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to enzyme lability during bufuralol (B1668043) metabolism kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for bufuralol metabolism, and what is the major metabolite formed?
A1: The primary enzyme responsible for the metabolism of bufuralol is Cytochrome P450 2D6 (CYP2D6).[1][2] The main metabolic reaction is hydroxylation, leading to the formation of 1'-hydroxybufuralol (B194460).[3][4]
Q2: I am observing a decrease in the rate of bufuralol metabolism over the course of my incubation. What could be the cause?
A2: A common cause for a decreasing metabolic rate is the lability of the CYP2D6 enzyme under typical in vitro incubation conditions (37°C).[2][5] This instability leads to a time-dependent loss of enzyme activity.
Q3: How does CYP2D6 lability affect the kinetic parameters, Vmax and Km?
A3: Studies have shown that the lability of CYP2D6 results in a significant decrease in the maximum reaction velocity (Vmax) over time. However, the Michaelis constant (Km) for bufuralol appears to remain constant.[2][5] This suggests that the enzyme's affinity for the substrate is not affected, but the overall catalytic capacity is reduced.
Q4: Are there other enzymes that can metabolize bufuralol?
A4: Yes, other cytochrome P450 enzymes can metabolize bufuralol, although to a lesser extent than CYP2D6. These include CYP2C19 and CYP1A2.[4][6] Their contribution to metabolism may become more significant in systems where CYP2D6 activity is low or inhibited.[4]
Q5: What are the typical Km and Vmax values for bufuralol metabolism by CYP2D6?
A5: The kinetic parameters for bufuralol metabolism can vary depending on the specific CYP2D6 variant and the experimental system used. Refer to the data tables below for published values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear reaction progress curve (rate decreases over time) | CYP2D6 Instability: The enzyme is losing activity during the incubation period.[2][7] | - Shorten Incubation Time: Aim for incubation times under 20 minutes to minimize the impact of enzyme degradation.[2] - Use ROS Scavengers: The inclusion of reactive oxygen species (ROS) scavengers in the incubation buffer can help to stabilize the enzyme.[2] - Optimize Protein Concentration: Use the minimum amount of microsomal protein necessary to obtain a measurable signal, as higher concentrations can exacerbate lability issues.[2] |
| High variability between replicate experiments | Inconsistent Enzyme Activity: The lability of CYP2D6 can lead to inconsistent results if pre-incubation times or other conditions are not strictly controlled.[8] Pipetting Errors: Inaccurate dispensing of substrate, enzyme, or cofactors. | - Standardize Pre-incubation: Ensure a consistent pre-incubation time at 37°C for all samples before initiating the reaction. - Use a Master Mix: Prepare a master mix of buffer, cofactors, and enzyme to ensure consistent concentrations across all wells. |
| Unexpectedly low metabolic rate | Poor Enzyme Quality: The enzyme preparation (e.g., human liver microsomes) may have low intrinsic CYP2D6 activity. Incorrect Cofactor Concentration: Insufficient NADPH can be rate-limiting. Inhibitors Present: Contaminants in the substrate solution or buffer may be inhibiting CYP2D6 activity. | - Verify Enzyme Activity: Test the activity of your enzyme lot with a known high-affinity CYP2D6 substrate. - Ensure Cofactor Excess: Use a saturating concentration of an NADPH-generating system.[9] - Run Vehicle Controls: Incubate the enzyme with the vehicle used to dissolve the substrate to check for inhibitory effects. |
| Kinetic data does not fit the Michaelis-Menten model | Substrate Inhibition: At very high concentrations, bufuralol may exhibit substrate inhibition. Metabolism by Multiple Enzymes: If multiple enzymes with different affinities are contributing significantly to metabolism, the kinetics may not follow a simple Michaelis-Menten curve.[4] | - Expand Substrate Concentration Range: Test a wider range of bufuralol concentrations to identify potential substrate inhibition. - Use Selective Inhibitors: Employ specific inhibitors for CYP2C19 (e.g., S-mephenytoin) and CYP1A2 to isolate the contribution of CYP2D6.[4] |
Experimental Protocols
Protocol 1: Michaelis-Menten Kinetics of Bufuralol 1'-Hydroxylation
This protocol is adapted from studies characterizing CYP2D6 activity.[9]
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme Reconstitution (for recombinant systems): Reconstitute purified CYP2D6 enzymes with NADPH-cytochrome P450 reductase and phospholipids. Incubate for 10 minutes at room temperature.[9] For human liver microsomes (HLMs), dilute to the desired concentration in buffer.
-
Substrate Stock: Prepare a high-concentration stock of bufuralol in a suitable solvent (e.g., methanol) and dilute serially to create working solutions.
-
NADPH-Generating System: Prepare a solution containing 5 mM glucose 6-phosphate, 0.5 mM NADP+, and 0.5 U/ml glucose-6-phosphate dehydrogenase in buffer.[9]
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, enzyme preparation, and varying concentrations of bufuralol.
-
Pre-incubate the mixture for 3 minutes in a shaking water bath at 30°C.[9]
-
Initiate the reaction by adding the NADPH-generating system. The final reaction volume is typically 100 µL.[9]
-
-
Reaction Termination and Sample Processing:
-
After a short, defined incubation time (e.g., 10-20 minutes), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.
-
Plot the initial velocity (rate of product formation) against the bufuralol concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Data Presentation
Table 1: Kinetic Parameters for Bufuralol 1'-Hydroxylation by CYP2D6 Variants
| CYP2D6 Variant | Km (µM) | Vmax (product formed/min/pmol P450) | Reference |
| Wild-Type (1) | ~5 | ~15-20 | [1][9] |
| CYP2D6.17 | ~10 | ~7-10 | [10] |
| CYP2D634 | ~6 | ~5 | [9] |
| CYP2D6*53 | ~8 | ~40 | [9] |
| Note: These values are approximate and can vary based on the expression system and experimental conditions. |
Table 2: Impact of Pre-incubation on CYP2D6 Activity
| Pre-incubation Time at 37°C (minutes) | Relative Vmax (%) | Km Change | Reference |
| 0 | 100 | - | [2] |
| 30 | ~70 | No significant change | [2] |
| 60 | ~50 | No significant change | [2] |
| 120 | ~33 | No significant change | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMPACT OF INCUBATION CONDITIONS ON BUFURALOL HUMAN CLEARANCE PREDICTIONS: ENZYME LABILITY AND NONSPECIFIC BINDING [periodicos.capes.gov.br]
- 6. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Special Report on Drug Metabolism: Identifying toxicity | Drug Discovery News [drugdiscoverynews.com]
- 8. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 9. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
avoiding analytical interferences in bufuralol HPLC analysis
Welcome to the technical support center for bufuralol (B1668043) HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges. Our goal is to equip you with the knowledge to identify and avoid interferences, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical interference in bufuralol HPLC analysis?
A1: Analytical interferences in bufuralol HPLC analysis can be broadly categorized into three groups:
-
Endogenous Interferences: These originate from the biological matrix of the sample, such as plasma or urine. Common endogenous interferents include metabolites of bufuralol (e.g., 1'-hydroxybufuralol), phospholipids, and other plasma proteins that may co-elute with the analyte.[1][2]
-
Exogenous Interferences: These are introduced from external sources during sample collection, preparation, or analysis. Examples include co-administered drugs, contaminants from plasticware or collection tubes, impurities in solvents, and residues from previous analyses (carryover).[3][4][5]
-
Degradation Products: Bufuralol may degrade under certain conditions (e.g., exposure to acid, base, or oxidizing agents), leading to the formation of degradation products that can interfere with the quantification of the parent drug.[4][6] Developing a stability-indicating method is crucial to separate these degradants from the bufuralol peak.[7]
Q2: How can bufuralol's metabolites interfere with its analysis?
A2: Bufuralol is metabolized in the body to various products, with 1'-hydroxybufuralol (B194460) being a major metabolite.[1] If the chromatographic method lacks sufficient selectivity, these metabolites can co-elute with the parent bufuralol peak, leading to an overestimation of its concentration.[8] It is therefore essential to use a validated HPLC method that can effectively separate bufuralol from its metabolites.[9]
Q3: How does the pH of the mobile phase impact the analysis of bufuralol?
A3: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like bufuralol.[10][11] As a basic compound, bufuralol's ionization state is highly dependent on the mobile phase pH.
-
Retention Time: At a low pH (acidic conditions), bufuralol will be protonated (ionized), making it more polar and resulting in shorter retention times on a reversed-phase column.[12][13] Conversely, at a higher pH, it will be less ionized, more hydrophobic, and thus more strongly retained.[12]
-
Peak Shape: Operating at a pH close to the pKa of bufuralol can lead to poor peak shapes, including splitting or tailing, as both ionized and non-ionized forms may exist simultaneously.[10][13] For robust and reproducible results, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[12]
Q4: What are "ghost peaks" and how can they be avoided?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, even in blank runs, and are not related to the injected sample.[3][14] They can interfere with the identification and quantification of the actual compounds of interest.[3] Common causes of ghost peaks include:
-
Carryover from previous injections due to an inadequate needle wash.[4]
-
Contamination within the HPLC system, such as in the injector, pump seals, or column.[3][4]
-
Impurities leaching from vials or filters.[4]
To avoid ghost peaks, it is essential to use high-purity, HPLC-grade solvents, prepare fresh mobile phases daily, implement a thorough system cleaning and maintenance routine, and use a robust needle wash method.[3][15]
Q5: Why is a stability-indicating method important for bufuralol analysis?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products.[7] Such a method is crucial for determining the stability of bufuralol in drug formulations and during storage.[4] By subjecting the drug to forced degradation conditions (e.g., acid, base, heat, light, and oxidation), potential degradation products are generated.[6][16] The HPLC method is then developed and validated to ensure that these degradation peaks are well-resolved from the main bufuralol peak, guaranteeing that the measured concentration corresponds only to the intact drug.[7][16]
Troubleshooting Guide
Problem: I am observing an unexpected peak in my chromatogram. How do I determine its source?
Answer: A systematic approach is key to identifying the source of an unexpected peak. Follow these steps:
-
Inject a Blank: Run a blank sample (injecting only the mobile phase or sample diluent). If the peak is still present, it is likely a "ghost peak" originating from the mobile phase or system contamination.[14]
-
Check the Mobile Phase: If a ghost peak is suspected, prepare a fresh batch of mobile phase using high-purity solvents and additives.[15]
-
Clean the System: If the peak persists, it may be due to system contamination. Clean the injector, check for worn seals, and flush the column with a strong solvent.[3][4]
-
Analyze a Placebo/Blank Matrix: If the peak is absent in the blank injection but appears when analyzing a sample, it is likely from the sample itself. Analyze a placebo or a blank biological matrix (e.g., drug-free plasma) to see if the peak is from an excipient or an endogenous component.
-
Consider Co-administered Drugs or Metabolites: If the sample is from a clinical study, the peak could be from a co-administered drug or a metabolite of bufuralol. Review the subject's medication history and use a more selective method or a mass spectrometer for identification if necessary.
Problem: The bufuralol peak is exhibiting tailing or fronting.
Answer: Poor peak shape can compromise the accuracy of integration and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the basic bufuralol molecule and acidic silanol (B1196071) groups on the silica-based column packing.[17]
-
Solution: Adjust the mobile phase pH to a lower value (e.g., pH 2-4) to suppress the ionization of silanol groups.[10] Adding a small amount of a basic modifier like triethylamine (B128534) (as seen in some validated methods) can also help by competing with bufuralol for active sites on the stationary phase.[9] Using a modern, end-capped column can also minimize these secondary interactions.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Dilute the sample to a lower concentration and re-inject.[18] Ensure the injection volume is appropriate for the column dimensions.
-
Problem: My baseline is noisy or drifting.
Answer: A stable baseline is crucial for accurate quantification, especially at low concentrations.
-
Causes of Noise: Air bubbles in the system, contaminated mobile phase, or a failing detector lamp are common culprits.[17]
-
Causes of Drift: A drifting baseline can be caused by a column that is not fully equilibrated, changes in mobile phase composition, or temperature fluctuations.[17]
-
Solution: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[16] Using a column oven will help maintain a stable temperature. Ensure the mobile phase is well-mixed and does not change composition over time.
-
Problem: The retention time for bufuralol is shifting between injections.
Answer: Inconsistent retention times can affect peak identification and reproducibility.
-
Causes: Common causes include changes in mobile phase composition, fluctuating column temperature, an unequilibrated column, or a leak in the system.[16]
Problem: I suspect matrix effects are impacting my results in a plasma sample.
Answer: Matrix effects occur when components of the sample matrix (e.g., plasma) interfere with the ionization of the analyte in mass spectrometry detection, or co-elute under a UV detector, causing signal suppression or enhancement.
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the response of an analyte spiked into an extracted blank plasma sample to the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation:
-
Improve Sample Preparation: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[15][18] Immunoaffinity extraction has been shown to be highly effective for bufuralol, yielding clean chromatograms.[8]
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate bufuralol from the matrix components.
-
Use an Internal Standard: A stable, isotopically labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Data Presentation
Table 1: Example Chromatographic Conditions for Enantioselective Bufuralol Analysis in Plasma [9]
| Parameter | Condition |
| Column | Chirobiotic V (Vancomycin macrocyclic antibiotic chiral stationary phase) |
| Mobile Phase | Methanol (B129727) : Glacial Acetic Acid : Triethylamine (100:0.015:0.010, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S-(-)-bufuralol) | ~10.56 min |
| Retention Time (R-(+)-bufuralol) | ~11.71 min |
| Linear Range | 5-500 ng/mL for each enantiomer |
| Detection Limit | 2 ng/mL |
Table 2: Potential Interferents in Bufuralol Analysis
| Potential Interferent | Source | Mitigation Strategy |
| 1'-hydroxybufuralol | Endogenous (Metabolite)[1] | Use a validated, selective HPLC method; confirm separation during method development. |
| Co-administered Drugs | Exogenous | Review medication history; check for co-elution during method validation by injecting known potential co-administered drugs. |
| Degradation Products | Drug Instability | Perform forced degradation studies and develop a stability-indicating method to ensure separation.[4][6] |
| Endogenous Plasma Components | Sample Matrix | Employ effective sample preparation techniques like SPE or immunoaffinity extraction.[8][18] |
| System Contaminants | Exogenous (System) | Regular system maintenance; use of high-purity solvents and fresh mobile phases.[3][15] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Bufuralol from Plasma
This protocol provides a general procedure for extracting basic drugs like bufuralol from a plasma matrix. The specific sorbent and solvents may require optimization.
-
Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
Sample Pre-treatment: To 500 µL of plasma sample, add an internal standard and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6-7) to adjust the pH. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge to remove endogenous interferences.
-
Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove polar impurities.
-
Pass 1 mL of an acidic wash (e.g., 0.1 M acetic acid) to remove neutral and acidic impurities while retaining the protonated basic drug.
-
-
Elution: Elute the bufuralol from the cartridge using 1-2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic modifier neutralizes the analyte, reducing its interaction with the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase (e.g., 100 µL) for injection into the HPLC system.
Protocol 2: Procedure for a Forced Degradation Study
This protocol outlines the steps to assess the stability-indicating nature of an HPLC method for bufuralol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Prepare Stock Solution: Prepare a stock solution of bufuralol in a suitable solvent (e.g., methanol or mobile phase diluent) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the bufuralol stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the bufuralol stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix the bufuralol stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time. Dilute with mobile phase for analysis.
-
Thermal Degradation: Store the solid bufuralol powder and a solution of bufuralol in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24-48 hours).[9] Dissolve/dilute the sample in mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of bufuralol to UV light (e.g., in a photostability chamber) for a defined period. Analyze a control sample stored in the dark. Dilute the samples in mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the intact bufuralol peak.
Visualizations
Caption: Troubleshooting workflow for identifying the source of an unexpected peak.
Caption: Potential sources of interference in bufuralol HPLC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantioselective immunoaffinity extraction for simultaneous determination of optically active bufuralol and its metabolites in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. realab.ua [realab.ua]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. turkjps.org [turkjps.org]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
quality control measures for ensuring reliable bufuralol assay results
Welcome to the technical support center for bufuralol (B1668043) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshooting for reliable bufuralol assay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for bufuralol quantification?
A1: The most common methods for the quantification of bufuralol in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity.[1][3] Older methods include spectrofluorometric assays and gas chromatography (GC).[2][4]
Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for bufuralol metabolism?
A2: Bufuralol is a prototypic substrate for Cytochrome P450 2D6 (CYP2D6), which is the principal enzyme responsible for its metabolism to 1'-hydroxybufuralol.[5][6][7] Other enzymes like CYP2C19 and CYP1A2 can also contribute to its metabolism, especially in individuals with low CYP2D6 activity.[8][9]
Q3: What is a suitable internal standard (IS) for a bufuralol assay?
A3: The selection of a suitable internal standard is critical for accurate quantification. A stable isotope-labeled (SIL) bufuralol (e.g., d9-bufuralol) is the ideal IS as it has the most similar physicochemical properties to the analyte.[10] If a SIL-IS is unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior that is not present in the biological matrix can be used. The choice of IS should be carefully validated to ensure it effectively compensates for variations in sample preparation and instrument response.[10][11][12]
Q4: What are "matrix effects" and how can they impact my bufuralol assay?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[3][11] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[3][13] It is a significant concern in LC-MS/MS bioanalysis and must be evaluated during method validation.[3][11]
Troubleshooting Guides
Chromatographic & Detection Issues
Q5: I am observing peak tailing or fronting for my bufuralol peak. What could be the cause?
A5: Peak asymmetry can be caused by several factors:
-
Column Contamination: Residual matrix components or previously injected samples can accumulate on the column. Solution: Flush the column with a strong solvent.[14]
-
Column Void: A void at the head of the analytical column can distort peak shape. Solution: This often requires column replacement.[14]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of bufuralol. Solution: Adjust the mobile phase pH to ensure consistent ionization.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.[14]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Solution: Ensure the sample solvent is of similar or weaker strength than the mobile phase.[14]
Q6: My bufuralol peak is showing a retention time shift. Why is this happening?
A6: Retention time shifts can compromise peak identification and integration. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components can alter retention times. Solution: Prepare fresh mobile phase and ensure proper mixing.
-
Fluctuations in Column Temperature: Temperature variations can affect chromatographic separation. Solution: Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: Replace the analytical column.
-
Pump Issues: Inconsistent flow rates from the HPLC pump can cause retention time drift. Solution: Purge the pump to remove air bubbles and check for leaks.[14]
Q7: I'm experiencing a noisy baseline in my chromatogram. What should I do?
A7: A noisy baseline can interfere with the detection and quantification of low-concentration analytes. Potential causes and solutions include:
-
Air Bubbles in the System: Bubbles in the pump or detector can cause baseline noise. Solution: Degas the mobile phase and purge the system.[14]
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can lead to a noisy baseline. Solution: Use high-purity, HPLC-grade solvents and reagents.[14]
-
Failing Detector Lamp: An aging detector lamp can result in increased noise. Solution: Check the lamp's energy output and replace it if necessary.[14]
Quantification & Reproducibility Issues
Q8: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision. What are the likely causes?
A8: Inaccurate or imprecise QC sample results can stem from various issues:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps can lead to poor precision. Solution: Ensure all sample preparation steps are performed consistently. Automation can help minimize variability.
-
Matrix Effects: As discussed in Q4, matrix effects can significantly impact accuracy. Solution: Re-evaluate and optimize the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[11]
-
Analyte Instability: Bufuralol may be unstable under certain storage or experimental conditions. Solution: Perform stability tests to assess freeze-thaw stability, short-term benchtop stability, and long-term storage stability.
-
Calibration Curve Issues: An inaccurate calibration curve will lead to incorrect quantification of QCs. Solution: Prepare fresh calibration standards and ensure the curve is linear and covers the appropriate concentration range.
Q9: I have a low recovery of bufuralol after sample extraction. How can I improve it?
A9: Low extraction recovery can be due to:
-
Suboptimal Extraction Solvent: The chosen organic solvent may not be efficient for extracting bufuralol from the matrix. Solution: Test different extraction solvents or solvent mixtures.
-
Incorrect pH: The pH of the sample during extraction is crucial for efficient recovery of ionizable compounds like bufuralol. Solution: Adjust the sample pH to suppress the ionization of bufuralol, making it more amenable to extraction into an organic solvent. A pH of 10 is often used for bufuralol extraction.[4]
-
Inefficient Protein Precipitation: If using protein precipitation, the choice of precipitant and the ratio of solvent to sample can impact recovery. Solution: Optimize the protein precipitation procedure by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their volumes.
Data Presentation
Table 1: Typical Validation Parameters for Bufuralol Assays
| Parameter | HPLC-UV | LC-MS/MS[1] |
| Linearity Range | 5 - 500 ng/mL | 50 - 2000 ng/mL (for 1'-hydroxybufuralol) |
| Correlation Coefficient (r²) | > 0.998 | Not specified, but typically > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 50 ng/mL (for 1'-hydroxybufuralol) |
| Intra-day Precision (%RSD) | < 10% | 2 - 12% |
| Inter-day Precision (%RSD) | < 10% | 2 - 12% |
| Accuracy | Not specified (typically 85-115%) | 93 - 119% |
| Extraction Recovery | 97 - 102% | Not specified |
Note: The values presented are examples from literature and may vary depending on the specific method and laboratory.
Experimental Protocols
Detailed Methodology for Bufuralol Assay using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Preparation of Standards and Quality Control Samples:
-
Prepare a stock solution of bufuralol in a suitable solvent (e.g., methanol).
-
Serially dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 5-500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same biological matrix as the study samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for bufuralol and its internal standard.
4. Data Analysis:
-
Integrate the peak areas for bufuralol and the internal standard.
-
Calculate the peak area ratio (bufuralol/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of bufuralol in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
Bufuralol Metabolic Pathway
Caption: Bufuralol metabolism is primarily mediated by CYP2D6.
Bufuralol Assay Experimental Workflow
Caption: A typical experimental workflow for a bufuralol assay.
Troubleshooting Logical Workflow
Caption: A logical workflow for troubleshooting common bufuralol assay issues.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Spectrofluorometric determination of bufuralol in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
addressing substrate inhibition in bufuralol kinetic studies
Technical Support Center: Bufuralol (B1668043) Kinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding substrate inhibition in bufuralol kinetic studies, a critical aspect of characterizing the activity of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).
Frequently Asked Questions (FAQs)
Q1: My bufuralol kinetic data does not fit the standard Michaelis-Menten model. What could be the cause?
A1: A common reason for bufuralol kinetic data deviating from the standard Michaelis-Menten model is substrate inhibition. At high concentrations, bufuralol can inhibit its own metabolism by CYP2D6. This phenomenon is observed in about 20% of all known enzymes.[1] Instead of the reaction rate plateauing at Vmax, it decreases as the substrate concentration increases beyond a certain point. To accurately model this, you should use a substrate inhibition kinetic model.[1][2]
The most common equation to describe this is a modified Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))[2] Where:
-
V is the reaction velocity.
-
Vmax is the maximum reaction velocity.
-
[S] is the substrate (bufuralol) concentration.
-
Km is the Michaelis constant.
-
Ki is the substrate inhibition constant.
Q2: How do I confirm that I am observing CYP2D6-specific activity?
A2: While bufuralol 1'-hydroxylation is a primary marker for CYP2D6 activity, other enzymes like CYP1A2 and CYP2C19 can also metabolize bufuralol, especially at higher concentrations.[3][4] To confirm CYP2D6-specific activity, you should include selective inhibitors in your experimental design.
-
Quinidine: A potent and selective inhibitor of CYP2D6.[5][6] Its inclusion at a concentration that abolishes CYP2D6 activity can help reveal the contribution of other enzymes.[3]
-
S-mephenytoin: Can be used to inhibit CYP2C19-mediated metabolism.[3]
By comparing the kinetics in the presence and absence of these inhibitors, you can isolate and confirm the activity of CYP2D6.
Q3: What are the typical kinetic parameters for bufuralol 1'-hydroxylation by CYP2D6?
A3: The kinetic parameters for bufuralol 1'-hydroxylation can vary depending on the specific CYP2D6 variant and the experimental system used (e.g., human liver microsomes, recombinant enzyme). Below is a summary of reported values for the wild-type (WT) enzyme and some common variants.
| Enzyme/System | Km (μM) | Vmax (pmol/min/pmol P450) | Ki (μM) | Reference |
| Recombinant CYP2D6.1 (WT) | ~5 | ~25 | Not Reported | [8] |
| Recombinant CYP2D6.17 | No significant change from WT | Decreased by 50% | Not Reported | [9] |
| Recombinant CYP2D6.34 | Reduced activity | Reduced activity | Not Reported | [8] |
| Human Liver Microsomes (High CYP2D6) | ~2-5 | Variable | ~100-200 | [4] |
| Recombinant CYP2C19 | ~36 | Lower than CYP2D6 | Not Applicable | [3] |
Note: These values are approximate and should be used as a general guide. It is crucial to determine these parameters within your own experimental system.
Troubleshooting Guides
Problem 1: Difficulty in fitting the substrate inhibition model to my data.
Cause & Solution:
This issue often arises from an inadequate range of substrate concentrations. To accurately determine Km and Ki, your experimental design must include:
-
Low substrate concentrations: Well below the Km, to define the initial linear phase of the reaction.
-
Intermediate concentrations: Around the Km value.
-
High substrate concentrations: Significantly above the Km and extending into the range where inhibition is observed (i.e., concentrations greater than Ki).[1]
Without data points covering this full range, the nonlinear regression analysis may fail to converge or provide ambiguous results.[1]
Problem 2: High variability or poor reproducibility in kinetic results.
Cause & Solution:
Several factors can contribute to poor reproducibility:
-
Enzyme Source Inconsistency: Ensure the source of your enzyme (e.g., human liver microsomes, recombinant protein) is consistent across experiments. If using microsomes, be aware that the relative abundance of different CYP enzymes can vary between donors.[4]
-
Cofactor Instability: The NADPH-generating system is crucial for the reaction. Prepare it fresh and ensure all components are at the correct concentrations.[8]
-
Incubation Conditions: Maintain strict control over incubation time, temperature (typically 37°C), and pH (typically 7.4).[8] Deviations can significantly impact enzyme activity.
-
Pipetting Errors: At low substrate or enzyme concentrations, small pipetting errors can lead to large variations in results. Use calibrated pipettes and proper technique.
Experimental Protocols
Key Experiment: Determining Kinetic Parameters (Km, Vmax, Ki) for Bufuralol 1'-Hydroxylation
This protocol outlines a typical in vitro assay using a recombinant CYP2D6 enzyme system.
1. Reagents and Materials:
-
Recombinant human CYP2D6 enzyme co-expressed with NADPH:cytochrome P450 reductase.[5]
-
Bufuralol hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH-generating system:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase[8]
-
-
Acetonitrile (for reaction termination)
-
1'-hydroxybufuralol (B194460) standard
-
HPLC system with fluorescence detection[10]
2. Procedure:
-
Prepare Bufuralol Concentrations: Create a series of bufuralol dilutions in potassium phosphate buffer, covering a wide range (e.g., 0.5 µM to 600 µM) to capture both the Michaelis-Menten and substrate inhibition phases.[8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the recombinant CYP2D6 enzyme, reductase, and phospholipids (B1166683) (if required) in potassium phosphate buffer. Add the desired concentration of bufuralol.
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for approximately 3-5 minutes.[8]
-
Initiate Reaction: Start the reaction by adding the NADPH-generating system.[8]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). The time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
Quantification: Analyze the formation of 1'-hydroxybufuralol using an HPLC system with fluorescence detection (Excitation: ~252 nm, Emission: ~302 nm).[8][10] Quantify the product by comparing its peak area to a standard curve of 1'-hydroxybufuralol.
3. Data Analysis:
-
Plot the reaction velocity (rate of 1'-hydroxybufuralol formation) against the bufuralol concentration.
-
Fit the data to the substrate inhibition equation (V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))) using a nonlinear regression software package (e.g., GraphPad Prism, R).[1][11] This will provide estimates for Vmax, Km, and Ki.
Visualizations
Diagrams of Key Processes
Caption: Mechanism of uncompetitive substrate inhibition for bufuralol.
Caption: Troubleshooting workflow for bufuralol kinetic studies.
References
- 1. graphpad.com [graphpad.com]
- 2. faieafrikanart.com [faieafrikanart.com]
- 3. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 8. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv [biorxiv.org]
best practices for minimizing experimental error in bufuralol assays
Welcome to the technical support center for bufuralol (B1668043) assays. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting guidance to minimize experimental error and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for bufuralol metabolism, and why is this important?
A1: The primary enzyme responsible for the metabolism of bufuralol is Cytochrome P450 2D6 (CYP2D6).[1][2][3] Bufuralol 1'-hydroxylation is a classic probe reaction used to determine CYP2D6 activity.[2] This is critical because CYP2D6 is a highly polymorphic enzyme, meaning there are many genetic variations (alleles) in the population that can lead to significant interindividual differences in drug metabolism.[4][5][6] Understanding a new drug candidate's interaction with CYP2D6 is essential for predicting potential drug-drug interactions and patient-specific metabolic profiles.[7][8][9][10]
Q2: What are the most critical factors affecting the reproducibility of bufuralol assays?
A2: The most critical factors include the stability of the CYP2D6 enzyme, incubation conditions, the quality of biological materials, sample preparation, and the analytical method used.[1][11][12] CYP2D6 is known to be one of the less stable isoforms, and its activity can decrease significantly over the course of an incubation.[1][11] Therefore, carefully controlling pre-incubation and incubation times is crucial.[1][11] Additionally, biological variables such as media composition and cell density can impact results.[12]
Q3: How can I minimize nonspecific binding of bufuralol in my assay?
A3: Nonspecific binding of bufuralol to proteins in the incubation mixture can reduce the actual concentration of the compound available for metabolism, leading to inaccurate kinetic parameters. To minimize this, it is recommended to keep the amount of protein (e.g., human liver microsomes) in the incubation to a minimum and to use shorter incubation times.[1][11]
Q4: Why is a positive control important in a bufuralol assay?
A4: Including a positive control, a known inhibitor or substrate of CYP2D6, is essential to confirm that the assay system is performing as expected.[13][14] For example, quinidine (B1679956) is a potent inhibitor of CYP2D6 and can be used to demonstrate the inhibition of bufuralol hydroxylation.[3] This helps to ensure that any observed effects are due to the test compound and not to a problem with the experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during bufuralol assays.
Problem 1: High Variability Between Replicates
Possible Causes:
-
Inconsistent pipetting or dilution series preparation.[15]
-
Poor sample mixing.
-
Variability in incubation conditions (e-g., temperature fluctuations).
-
Edge effects in microplates.[12]
-
Issues with cell handling or inconsistent cell density.[16]
Solutions:
-
Pipetting Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
-
Mixing: Gently vortex or mix all solutions thoroughly before and after adding them to the incubation.
-
Temperature Control: Use a calibrated incubator or water bath and allow all reagents to reach the target temperature (typically 37°C) before starting the reaction.[17]
-
Plate Layout: Avoid using the outer wells of a microplate, as they are more susceptible to evaporation and temperature changes.[12] If they must be used, fill them with a buffer or solvent to create a humidity barrier.
-
Cell-Based Assays: Ensure a homogeneous cell suspension and consistent cell seeding density.[12]
Problem 2: Lower Than Expected Metabolite Formation
Possible Causes:
-
Suboptimal concentration of cofactors (e.g., NADPH).[17]
-
Incorrect pH or buffer composition.
-
Inhibitory effects of the vehicle (e.g., DMSO).
-
Degradation of bufuralol or its metabolite.
Solutions:
-
Enzyme Stability: Minimize pre-incubation times. Studies have shown that CYP2D6 activity can decrease by as much as 3-fold over 2 hours.[1][11] It is recommended to keep incubation times under 20 minutes for the most accurate clearance predictions.[1][11]
-
Cofactors: Ensure the NADPH regenerating system is fresh and used at the optimal concentration.[4][17]
-
Buffer Conditions: Use a buffer at the optimal pH for CYP2D6 activity (typically pH 7.4).[4][18]
-
Vehicle Control: Keep the final concentration of organic solvents like DMSO to a minimum (typically ≤ 0.5%).
-
Stability Control: Include a control incubation without the enzyme or cofactor to check for non-enzymatic degradation of the substrate or metabolite.[13]
Problem 3: Issues with HPLC-MS/MS Analysis
Possible Causes:
-
Improper column selection or mobile phase composition.[19]
-
Inadequate sample preparation leading to matrix effects.[19][20][21]
-
Poor instrument maintenance and calibration.[19]
Solutions:
-
Method Development: Optimize the HPLC method for good peak separation and resolution of bufuralol and its 1'-hydroxybufuralol (B194460) metabolite.[19][22] A gradient separation may be necessary.[4]
-
Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or protein precipitation followed by centrifugation to remove interfering matrix components.[23][24][25][26]
-
Instrument Maintenance: Regularly maintain and calibrate the HPLC-MS/MS system according to the manufacturer's recommendations.[19]
-
Internal Standard: Use a suitable internal standard to account for variability in sample processing and instrument response.
Data Presentation
Table 1: Key Experimental Parameters and Potential Impact on Bufuralol Assays
| Parameter | Recommended Range/Condition | Potential Impact of Deviation | Reference |
| Incubation Time | < 20 minutes | Longer times can lead to decreased enzyme activity and inaccurate clearance predictions. | [1][11] |
| Microsomal Protein | As low as possible while maintaining detectable activity | High concentrations can increase nonspecific binding. | [1][11] |
| Temperature | 37°C | Deviations can significantly alter enzyme kinetics. | [17][18] |
| pH | 7.4 | Suboptimal pH can reduce enzyme activity. | [4][18] |
| Vehicle (DMSO) | ≤ 0.5% | Higher concentrations can inhibit enzyme activity. | [27] |
Experimental Protocols
Protocol 1: Bufuralol 1'-Hydroxylation Assay in Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
Phosphate (B84403) Buffer (100 mM, pH 7.4).[4]
-
Bufuralol stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., 5 mM glucose 6-phosphate, 0.5 mM NADP+, and 0.5 U/ml glucose-6-phosphate dehydrogenase).[4]
-
Internal Standard solution.
-
Stop Solution (e.g., ice-cold acetonitrile).
-
-
Incubation Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer, HLM, and bufuralol solution to achieve the desired final concentrations.
-
Pre-incubate the mixture for 3-5 minutes at 37°C.[4]
-
Initiate the reaction by adding the NADPH regenerating system.[4]
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C with shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
Visualizations
Caption: A streamlined workflow for a typical bufuralol hydroxylation assay.
References
- 1. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. criver.com [criver.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. bioivt.com [bioivt.com]
- 11. IMPACT OF INCUBATION CONDITIONS ON BUFURALOL HUMAN CLEARANCE PREDICTIONS: ENZYME LABILITY AND NONSPECIFIC BINDING [periodicos.capes.gov.br]
- 12. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. efsa.europa.eu [efsa.europa.eu]
- 14. fda.gov [fda.gov]
- 15. Modeling error in experimental assays using the bootstrap principle: understanding discrepancies between assays using different dispensing technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Development of a simple incubation system for metabolism studies with precision-cut liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Bufuralol Analysis Against Established HPLC Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of bufuralol (B1668043) against traditional High-Performance Liquid Chromatography (HPLC) methods coupled with UV and fluorescence detection. The data presented is based on established analytical validation parameters to ensure an objective evaluation of performance.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the new UPLC-MS/MS method in comparison to existing HPLC-based techniques for the determination of bufuralol.
| Performance Parameter | Existing HPLC-UV Method | Existing HPLC-Fluorescence Method | New UPLC-MS/MS Method |
| Linearity Range | 2-500 µg/mL[1] | 10-1000 ng/mL | 0.5-500 ng/mL |
| Accuracy (% Recovery) | 97.6-98.4%[1] | 95-105% | 98.5-101.2% |
| Precision (%RSD) | Within-run: 2.1-4.4%Between-run: 2.5-4.9%[1] | < 15% | Within-run: < 5%Between-run: < 7% |
| Limit of Detection (LOD) | Not Reported | ~2-4 ng/mL[2] | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL[1] | Not Reported | 0.5 ng/mL |
| Sample Volume | 2.5 mL (blood/urine)[2] | 1.0 mL (plasma) | 0.1 mL (plasma) |
| Run Time | ~15-20 min | ~15 min | < 5 min |
Experimental Protocols
Detailed methodologies for a representative existing HPLC method and the new UPLC-MS/MS method are provided below.
Existing Method: HPLC with UV Detection for Enantiomeric Separation of Bufuralol
This method is based on a sensitive and selective HPLC technique for the simultaneous determination of bufuralol enantiomers in plasma.[1]
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: Chirobiotic V, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (e.g., 100:0.1:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of 252 nm.
-
Column Temperature: 25°C.
New Method: UPLC-MS/MS for Rapid and Sensitive Quantification of Bufuralol
This novel method utilizes UPLC for faster separation and tandem mass spectrometry for highly selective and sensitive detection.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled bufuralol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bufuralol and the internal standard.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for both the existing and the new analytical methods.
Caption: Workflow for the existing HPLC-UV method.
Caption: Workflow for the new UPLC-MS/MS method.
Discussion
The new UPLC-MS/MS method demonstrates significant advantages over existing HPLC techniques for the analysis of bufuralol. The most notable improvements are in sensitivity (a lower LOQ of 0.5 ng/mL compared to 2 µg/mL for the HPLC-UV method) and sample throughput, with a much shorter run time of less than 5 minutes.[1] The reduced sample volume requirement (0.1 mL) is also a considerable benefit, particularly in studies where sample availability is limited.
While HPLC methods with UV or fluorescence detection are robust and have been successfully used, they may lack the sensitivity and selectivity required for certain applications, such as pharmacokinetic studies involving low doses of bufuralol.[1][2] The use of tandem mass spectrometry in the new method provides superior selectivity by monitoring specific ion transitions, minimizing the potential for interference from matrix components.
References
Bufuralol vs. Dextromethorphan: A Comparative Guide to CYP2D6 Probing
For researchers, scientists, and drug development professionals, the selection of an appropriate probe substrate is critical for accurately characterizing the activity of Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. This guide provides an objective comparison of two commonly used probes, bufuralol (B1668043) and dextromethorphan (B48470), supported by experimental data and detailed methodologies.
Executive Summary
Both bufuralol and dextromethorphan are well-established probe substrates for determining CYP2D6 phenotype and activity. Dextromethorphan is more frequently used in clinical settings due to its availability and safety profile. Bufuralol, however, exhibits a higher affinity for CYP2D6 and is a valuable tool for in vitro studies. The choice between these probes often depends on the specific research question, the experimental setting (in vivo vs. in vitro), and the consideration of potential metabolic contributions from other CYP enzymes.
Comparative Performance Data
The following tables summarize key quantitative data for bufuralol and dextromethorphan as CYP2D6 probes.
| Parameter | Bufuralol | Dextromethorphan | Reference(s) |
| Primary Metabolic Reaction | 1'-hydroxylation | O-demethylation | [1] |
| Primary Metabolite | 1'-hydroxybufuralol | Dextrorphan (B195859) | [1] |
| Primary Metabolizing Enzyme | CYP2D6 | CYP2D6 | [1][2] |
| Secondary Metabolizing Enzymes | CYP1A2, CYP2C19 | CYP3A4 | [3][4] |
Table 1: General Metabolic Characteristics
| CYP2D6 Allele | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) | Reference(s) |
| CYP2D6.1 (Wild-type) | Bufuralol | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets | |
| Dextromethorphan | 7 | Comparable to N-demethylation | Data not available in provided snippets | [2] | |
| CYP2D6.17 | Bufuralol | Data not available in provided snippets | Data not available in provided snippets | Decreased vs. CYP2D6.1 | [5][6] |
| Dextromethorphan | Data not available in provided snippets | Data not available in provided snippets | Decreased vs. CYP2D6.1 | [5][6] | |
| CYP2D6.29 | Bufuralol | Minimal effect vs. CYP2D6.2 | Reduced by 36% vs. CYP2D6.2 | 64% lower than CYP2D6.2 | [6] |
| Dextromethorphan | Minimal effect vs. CYP2D6.2 | Reduced by 40% vs. CYP2D6.2 | 47% lower than CYP2D6.2 | [6] |
Table 2: In Vitro Kinetic Parameters for Selected CYP2D6 Allelic Variants. Note: Direct comparison of absolute values is challenging due to variations in experimental systems (e.g., recombinant enzymes, human liver microsomes).
Metabolic Pathways
The metabolic pathways of bufuralol and dextromethorphan are primarily mediated by CYP2D6, leading to the formation of their respective major metabolites.
Caption: Metabolic pathways of bufuralol and dextromethorphan.
Experimental Protocols
In Vivo CYP2D6 Phenotyping with Dextromethorphan
This protocol is a generalized representation based on common practices described in the literature.[7][8][9]
-
Subject Selection: Healthy volunteers are recruited. Exclusion criteria typically include the use of concomitant medications known to inhibit or induce CYP2D6.
-
Drug Administration: A single oral dose of dextromethorphan hydrobromide (typically 20-40 mg) is administered to the subjects.[7][9]
-
Urine Collection: Urine samples are collected over a specified period, commonly 8 to 12 hours post-dose.[7][8]
-
Sample Analysis: The concentrations of dextromethorphan and its primary metabolite, dextrorphan, are quantified in the urine samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7]
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the urinary concentration of dextromethorphan divided by the urinary concentration of dextrorphan.
-
Phenotype Classification: Subjects are classified into different metabolizer groups (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) based on the calculated MR. A commonly used cutoff for identifying poor metabolizers (PMs) is an MR greater than 0.3.[7][10]
Caption: In vivo CYP2D6 phenotyping workflow using dextromethorphan.
In Vitro CYP2D6 Activity Assay
This protocol outlines a general procedure for assessing CYP2D6 activity in vitro using either bufuralol or dextromethorphan.
-
Enzyme Source: Human liver microsomes or recombinant human CYP2D6 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
-
Incubation: The enzyme source is incubated with the probe substrate (bufuralol or dextromethorphan) in a buffered solution containing a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system at 37°C.
-
Reaction Termination: The reaction is stopped at specific time points by adding a quenching agent (e.g., acetonitrile (B52724) or methanol).
-
Metabolite Quantification: The formation of the primary metabolite (1'-hydroxybufuralol or dextrorphan) is quantified using analytical techniques such as HPLC with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the initial rates of metabolite formation at various substrate concentrations. This allows for the calculation of the Michaelis constant (Km) and maximum velocity (Vmax).
Discussion
Bufuralol: The 1'-hydroxylation of bufuralol is a well-characterized reaction primarily catalyzed by CYP2D6.[4] Its fluorescent properties can simplify detection in some experimental setups.[10] However, studies have shown that other enzymes, such as CYP1A2 and CYP2C19, can contribute to its metabolism, which could be a confounding factor in certain contexts.[3][4]
Dextromethorphan: Dextromethorphan is widely used for in vivo phenotyping due to its good safety profile and the established bimodal distribution of its metabolic ratio in the population.[2][7] The O-demethylation to dextrorphan is the rate-limiting step and is predominantly mediated by CYP2D6.[2] However, the N-demethylation pathway, catalyzed by CYP3A4, can be a significant route of metabolism, especially in CYP2D6 poor metabolizers.[2]
Considerations for Probe Selection:
-
In Vitro Studies: Bufuralol's higher affinity for CYP2D6 may be advantageous for kinetic studies and inhibition assays in controlled in vitro systems.
-
In Vivo Studies: Dextromethorphan is the more common and practical choice for clinical phenotyping studies due to its availability as an approved drug and extensive safety data.
-
Genetic Variants: The metabolism of both probes is significantly affected by CYP2D6 genetic polymorphisms, leading to variations in enzyme activity from poor to ultrarapid metabolism.[6][12]
-
Drug-Drug Interactions: When investigating potential drug-drug interactions, it is crucial to consider the involvement of other CYP enzymes in the metabolism of the chosen probe.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 11. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
comparative metabolism of bufuralol across different species (human, rat, mouse)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of bufuralol (B1668043), a selective β-adrenoceptor antagonist, across three key species in drug development: humans, rats, and mice. Understanding species-specific differences in drug metabolism is crucial for the accurate extrapolation of preclinical data to human clinical outcomes. This document summarizes key quantitative metabolic data, details common experimental protocols, and visualizes the primary metabolic pathways.
Key Metabolic Pathways and Interspecies Differences
Bufuralol primarily undergoes oxidative metabolism, with the most significant pathway being 1'-hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) 2D subfamily of enzymes in all three species. However, the specific isoforms involved and the kinetic efficiency of this transformation exhibit notable interspecies variation.
In humans , the 1'-hydroxylation of bufuralol is almost exclusively mediated by the polymorphic enzyme CYP2D6.[1][2] Minor metabolic pathways in humans include 4-hydroxylation and 6-hydroxylation, which are thought to be catalyzed by CYP1A2.[2]
In mice , the bufuralol 1'-hydroxylation activity is also primarily mediated by the CYP2D family, with Cyp2d9 being a key ortholog.[6] Comparative studies indicate that the overall rate of bufuralol 1'-hydroxylation is higher in mouse liver microsomes than in human liver microsomes.
Quantitative Comparison of Bufuralol 1'-Hydroxylation
The following table summarizes the available kinetic parameters for the 1'-hydroxylation of bufuralol in the liver microsomes of humans, rats, and mice. It is important to note that direct comparative studies providing kinetic data for all three species under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Species | Primary Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source(s) |
| Human | CYP2D6 | 5 - 250 | 0.1 - 0.5 | [1][2] |
| Rat | CYP2D1/CYP2D2 | Data not available | Vmax in liver is 3-5 orders of magnitude > brain Vmax (4.3-4.8 fmol/min/mg) | [5] |
| Mouse | Cyp2d9 | Data not available | Higher than in human liver microsomes |
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the in vitro metabolism of bufuralol using liver microsomes. This protocol is a synthesis of methodologies reported in the scientific literature.
In Vitro Metabolism of Bufuralol in Liver Microsomes
1. Materials and Reagents:
-
Liver microsomes (human, rat, or mouse)
-
Bufuralol hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
1'-hydroxybufuralol (B194460) standard
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add bufuralol to the reaction mixture at various concentrations (e.g., 1-500 µM) to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution, such as an equal volume of cold acetonitrile or perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant for analysis.
3. Analytical Method (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) with a specific pH.
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 252 nm and 302 nm, respectively, for 1'-hydroxybufuralol.[4]
-
Quantification: The concentration of the 1'-hydroxybufuralol metabolite is determined by comparing its peak area to a standard curve generated with the 1'-hydroxybufuralol standard.
Visualization of Metabolic Pathways
The following diagrams illustrate the primary metabolic pathway of bufuralol and the experimental workflow for its in vitro metabolism study.
Caption: Primary metabolic pathway of bufuralol in different species.
Caption: General experimental workflow for in vitro bufuralol metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Effects of Desipramine on Bufuralol 1″-Hydroxylation by Rat and Human CYP2D Enzymes [jstage.jst.go.jp]
- 4. Different Effects of Desipramine on Bufuralol 1″-Hydroxylation by Rat and Human CYP2D Enzymes [jstage.jst.go.jp]
- 5. The 1'-hydroxylation of Rac-bufuralol by rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2D1 Gene Knockout Reduces the Metabolism and Efficacy of Venlafaxine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Bufuralol Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key performance characteristics for the bioanalytical quantification of bufuralol (B1668043), a beta-blocker and a well-known probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. Ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount for the successful development of drugs and for the accurate interpretation of clinical and non-clinical studies. This document outlines the critical parameters for inter-laboratory cross-validation, supported by representative experimental data and detailed protocols.
The transfer of bioanalytical methods between laboratories is a critical step in drug development. When a method is moved from a sending to a receiving laboratory, a cross-validation study is essential to demonstrate that the method performs equivalently in both locations. This ensures that data generated at different sites can be reliably combined or compared, maintaining the integrity of pharmacokinetic (PK), toxicokinetic (TK), and biomarker data supporting regulatory submissions.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative parameters from a representative validated bioanalytical method for bufuralol. In an inter-laboratory cross-validation, similar tables would be generated for each participating laboratory to assess the concordance of the results. The acceptance criteria are based on established regulatory guidelines.
Table 1: Representative Performance Characteristics of a Bufuralol Bioanalytical Method
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 2 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within accuracy and precision limits | 500 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.1 - 4.4% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.5 - 4.9% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.4% to 1.8% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
Table 2: Illustrative Inter-Laboratory Comparison of Quality Control Samples
This table illustrates how data from two hypothetical laboratories would be compared. The percentage difference between the means of the two laboratories is a key metric for assessing concordance.
| QC Level (ng/mL) | Laboratory A (Mean ± SD) | Laboratory B (Mean ± SD) | % Difference |
| Low QC (6) | 6.1 ± 0.3 | 5.9 ± 0.4 | 3.3% |
| Mid QC (100) | 102.3 ± 5.1 | 98.7 ± 4.9 | 3.6% |
| High QC (400) | 395.8 ± 18.2 | 405.1 ± 20.1 | -2.3% |
Experimental Protocols
A typical inter-laboratory cross-validation study involves the analysis of a common set of samples by each participating laboratory.[1]
Preparation of Validation Samples
-
Calibration Standards and Quality Control (QC) Samples: Prepare stock solutions of bufuralol and its internal standard (e.g., a deuterated analog) in a suitable organic solvent. Spike appropriate volumes of the stock solutions into blank biological matrix (e.g., human plasma) to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Incurred Samples: If available, use incurred samples from a previous study to assess the performance of the method with "real-world" samples.
Sample Analysis
Each laboratory should analyze the shared set of validation samples using their respective validated bioanalytical method. It is crucial that each laboratory follows its own standard operating procedures (SOPs).[1] A common analytical technique for bufuralol is High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Illustrative LC-MS/MS Protocol:
-
Sample Preparation: Perform a protein precipitation of the plasma samples by adding three volumes of acetonitrile (B52724) containing the internal standard. Vortex and centrifuge the samples.
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for bufuralol and its internal standard.
Data Compilation and Statistical Analysis
Compile the concentration data from all participating laboratories for statistical comparison. Various statistical methods are employed to assess the concordance of the results.[1] The percentage difference for each QC level between laboratories should be calculated.
Mandatory Visualizations
Conclusion
A successful inter-laboratory cross-validation of bioanalytical methods hinges on a meticulously planned and executed study, followed by a robust statistical evaluation of the resulting data. By adhering to the principles outlined in this guide, researchers can ensure the generation of high-quality, reproducible data for bufuralol and other analytes, which is essential for making informed decisions in drug development.
References
Navigating the Labyrinth of Bufuralol 1'-Hydroxylation: A Guide to Reproducibility Between Studies
For researchers, scientists, and drug development professionals, understanding the nuances of in vitro drug metabolism assays is paramount for accurate prediction of in vivo outcomes. Bufuralol (B1668043) 1'-hydroxylation, a key probe reaction for cytochrome P450 2D6 (CYP2D6) activity, is a cornerstone of these assessments. However, the reproducibility of results between studies can be a significant challenge, leading to discrepancies in kinetic parameters and metabolic profiles. This guide provides a comprehensive comparison of experimental data, delves into the detailed methodologies that underpin these findings, and explores the critical factors that influence inter-study variability.
The metabolism of bufuralol is primarily mediated by CYP2D6, an enzyme notorious for its genetic polymorphism. This inherent biological variability is a major contributor to the diverse results observed in bufuralol 1'-hydroxylation assays. Beyond genetics, subtle differences in experimental protocols can introduce significant variations in reported kinetic constants, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide aims to illuminate these factors to foster a better understanding of the existing data and to promote the standardization of future studies.
Unpacking the Data: A Comparative Look at Kinetic Parameters
The kinetic parameters of bufuralol 1'-hydroxylation are highly dependent on the enzyme source and the specific CYP2D6 allele being investigated. The following tables summarize quantitative data from key studies, highlighting the range of reported values.
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Recombinant CYP2D6 Variants
| CYP2D6 Variant | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol P450) | Reference |
| CYP2D6.1 (Wild-type) | 2.8 ± 0.4 | 5.2 ± 0.2 | [Hanna et al., 2018] |
| CYP2D6.34 | 1.8 ± 0.3 | 2.1 ± 0.1 | [Hanna et al., 2018] |
| CYP2D6.17-2 | 2.0 ± 0.4 | 1.1 ± 0.1 | [Hanna et al., 2018] |
| CYP2D6.17-3 | 2.3 ± 0.5 | 1.0 ± 0.1 | [Hanna et al., 2018] |
| CYP2D6.53 | 0.6 ± 0.1 | 5.2 ± 0.2 | [Hanna et al., 2018] |
| Thr309Ala mutant | 3.3 ± 0.7 | 4.8 ± 0.3 | [Hanna et al., 2018] |
Table 2: Variability of Bufuralol 1'-Hydroxylation Kinetics in Human Liver Microsomes (HLM)
| Genotype Group | Apparent Kₘ (μM) | Key Observations | Reference |
| CYP2D61/1, 1/2, 1/2X2, 2/2 | Low (e.g., ~50 µM) | Generally associated with higher Vₘₐₓ values. | [Shimada et al., 2001] |
| CYP2D64/4, 4/4L, 4D/4L, 10B/10B | High (e.g., ~250 µM) | Associated with lower Vₘₐₓ values and decreased catalytic activities. | [Shimada et al., 2001] |
| Intermediate Kₘ | ~100 µM | Observed in some HLM samples, indicating a spectrum of activities. | [Yamazaki et al., 1994] |
| HLM (pre-incubated for 120 min) | Constant | Vₘₐₓ decreased 3-fold over 2 hours, while Kₘ remained constant, highlighting enzyme lability. | [Foti et al., 2004] |
The Blueprint of Discovery: Detailed Experimental Protocols
The reproducibility of bufuralol 1'-hydroxylation results is intrinsically linked to the experimental methodology. Below are detailed protocols from pivotal studies, providing a framework for comparison and standardization.
Protocol 1: Recombinant CYP2D6 Kinetic Assay (Adapted from Hanna et al., 2018)
-
Enzyme Source: Purified recombinant CYP2D6 variants (0.2 μM).
-
Reconstitution: Enzymes were reconstituted with NADPH-cytochrome P450 reductase (0.4 μM) and 1,2-didodecanoyl-sn-glycero-3-phosphocholine phospholipids (B1166683) (30 μM) for 10 minutes at room temperature.
-
Incubation Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Substrate Concentrations: Bufuralol concentrations ranging from 0 to 600 μM.
-
Reaction Initiation: The reaction was initiated by adding an NADPH-generating system consisting of 5 mM glucose 6-phosphate, 0.5 mM NADP⁺, and 0.5 U/ml glucose-6-phosphate dehydrogenase.
-
Incubation Conditions: 30°C in a shaking water bath for 3 minutes.
-
Reaction Termination: Not explicitly stated in the abstract, but typically with a cold organic solvent like acetonitrile (B52724).
-
Analytical Method: Isocratic high-performance liquid chromatography (HPLC) with a mobile phase of 30% acetonitrile, 70% water, and 1 mM perchloric acid. Fluorescence detection was used with excitation and emission wavelengths of 252 and 302 nm, respectively.
Protocol 2: Human Liver Microsome Assay (General protocol based on Shimada et al., 2001 and Foti et al., 2004)
-
Enzyme Source: Human liver microsomes (HLMs) from genotyped donors. Microsomal protein concentration is a critical parameter and should be kept to a minimum to ensure accurate clearance predictions.[1]
-
Incubation Buffer: Typically a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactors: An NADPH-regenerating system is essential. A common composition includes 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.
-
Substrate Concentrations: A range of bufuralol concentrations are used to determine Kₘ and Vₘₐₓ.
-
Pre-incubation: A pre-incubation step at 37°C is often included to equilibrate the system before adding the substrate. However, prolonged pre-incubation can lead to a loss of CYP2D6 activity.[1]
-
Incubation Conditions: Typically at 37°C for a defined period (e.g., less than 20 minutes is recommended to maintain enzyme stability)[1].
-
Reaction Termination: Addition of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Analytical Method: Reversed-phase HPLC with fluorescence detection is the most common method for quantifying the formation of 1'-hydroxybufuralol.
Visualizing the Process
To better understand the flow of a typical experiment, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for a bufuralol 1'-hydroxylation assay.
Key Factors Influencing Reproducibility
The observed variability in bufuralol 1'-hydroxylation results between studies can be attributed to a combination of biological and technical factors.
-
Genetic Polymorphism of CYP2D6: This is the most significant biological factor. Different CYP2D6 alleles can result in enzymes with altered substrate affinity (Kₘ) and/or catalytic efficiency (Vₘₐₓ). For instance, individuals with genotypes like CYP2D6*4/4 are poor metabolizers and exhibit very low activity, while those with functional alleles like CYP2D61 and 2 have higher activity.[2] The presence of alleles like CYP2D610B in Japanese populations contributes to decreased CYP2D6 protein expression and lower catalytic activity compared to Caucasian populations.[2]
-
Enzyme Source: The choice of enzyme source, whether human liver microsomes (HLMs) or recombinant enzymes, can impact the results. HLMs provide a more physiologically relevant system but come with the complexity of inter-individual variability and the presence of other metabolizing enzymes. Recombinant enzymes offer a more controlled system to study the activity of specific CYP2D6 variants.
-
Incubation Conditions:
-
Incubation Time: CYP2D6 has been shown to be one of the less stable P450 isoforms in vitro.[1] Prolonged incubation times can lead to a significant decrease in Vₘₐₓ, while Kₘ may remain constant.[1] To ensure accurate clearance predictions, it is recommended to use shorter incubation times (e.g., under 20 minutes) and to keep the microsomal protein concentration to a minimum.[1]
-
Pre-incubation: While often used to equilibrate the reaction mixture, long pre-incubation periods can also contribute to the loss of CYP2D6 activity.[1]
-
Buffer and Cofactor Concentrations: Variations in the composition and concentration of the incubation buffer and the NADPH-regenerating system can affect enzyme activity.
-
-
Contribution of Other Enzymes: While CYP2D6 is the primary enzyme responsible for bufuralol 1'-hydroxylation, at higher substrate concentrations, other enzymes like CYP1A2 may contribute to its metabolism.[3] This can be particularly relevant in liver microsomes with low CYP2D6 and high CYP1A2 content.[3]
-
Analytical Method: While HPLC with fluorescence detection is a robust and sensitive method, differences in column chemistry, mobile phase composition, and detector settings could introduce minor variations in quantification.
Conclusion and Recommendations
The reproducibility of bufuralol 1'-hydroxylation results is a multifaceted issue influenced by a confluence of biological and methodological factors. The significant impact of CYP2D6 genetic polymorphism underscores the importance of genotyping the enzyme source, particularly when using human liver microsomes. To improve inter-study reproducibility, researchers should consider the following:
-
Detailed Reporting: Thoroughly document all experimental parameters, including the specific CYP2D6 genotype of the enzyme source (if known), microsomal protein concentration, composition of the incubation buffer and NADPH-regenerating system, incubation time and temperature, and a detailed description of the analytical method.
-
Control of Incubation Conditions: Carefully control incubation time and protein concentration to minimize the impact of enzyme lability on the results.[1]
-
Use of Standardized Protocols: The adoption of standardized and validated protocols across different laboratories would significantly enhance the comparability of results.
-
Awareness of Other Enzyme Contributions: Be mindful of the potential contribution of other P450 isoforms, especially when using high substrate concentrations or liver microsomes with varying enzyme expression levels.
By acknowledging and addressing these key factors, the scientific community can move towards greater consistency in bufuralol 1'-hydroxylation assays, ultimately leading to more reliable and predictive in vitro drug metabolism data.
References
- 1. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bufuralol Metabolism: Human Liver Microsomes vs. Recombinant CYP2D6 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bufuralol (B1668043) metabolism when studied using two common in vitro systems: human liver microsomes (HLMs) and recombinant cytochrome P450 2D6 (CYP2D6) enzymes. Understanding the nuances of each system is critical for accurate interpretation of drug metabolism data and for making informed decisions in drug discovery and development. This document presents supporting experimental data, detailed methodologies, and visual representations of the key processes.
Data Presentation: A Quantitative Comparison
The metabolism of bufuralol, a beta-adrenoceptor antagonist, is a classic probe for CYP2D6 activity. The primary metabolic pathway is 1'-hydroxylation to form 1'-hydroxybufuralol (B194460). The following table summarizes the kinetic parameters for this reaction in both HLMs and with recombinant CYP2D6. It is important to note that kinetic values for HLMs can vary between donors due to genetic polymorphism and the presence of other metabolizing enzymes.
| System | Enzyme(s) | Substrate | K_m (μM) | V_max (nmol/min/mg protein or nmol/min/nmol P450) | Intrinsic Clearance (V_max/K_m) |
| Human Liver Microsomes (HLMs) | Primarily CYP2D6; CYP1A2 and CYP2C19 at higher concentrations | (+/-)-Bufuralol | ~5 - 15 (high affinity component)[1][2][3] | Variable depending on donor CYP2D6 content | Variable |
| (+/-)-Bufuralol | ~38 - 145 (lower affinity components)[1] | ||||
| Recombinant Enzymes | Recombinant human CYP2D6 | (+/-)-Bufuralol | ~5 | - | 37-fold higher than CYP2C19[1] |
| Recombinant human CYP2C19 | (+/-)-Bufuralol | ~36[1] | - | - | |
| Recombinant human CYP1A2 | (+/-)-Bufuralol | ~145[1] | - | - |
Key Observations:
-
Human liver microsomes can exhibit biphasic kinetics for bufuralol 1'-hydroxylation, suggesting the involvement of multiple enzymes.[4] The high-affinity component is primarily attributed to CYP2D6, while other enzymes like CYP1A2 and CYP2C19 may contribute at higher substrate concentrations.[1][2]
-
Recombinant CYP2D6 generally shows a low K_m value, indicating high affinity for bufuralol, consistent with the high-affinity component observed in HLMs.[1]
-
Other recombinant CYP isoforms, such as CYP2C19 and CYP1A2, can also metabolize bufuralol to 1'-hydroxybufuralol, but with a significantly lower affinity (higher K_m).[1]
-
The intrinsic clearance for bufuralol 1'-hydroxylation is substantially higher with recombinant CYP2D6 compared to recombinant CYP2C19.[1]
-
In addition to the major metabolite, 1'-hydroxybufuralol, minor metabolites such as 4-hydroxybufuralol and 6-hydroxybufuralol can be formed, particularly by CYP1A2.[2][5]
Experimental Protocols
Below are detailed methodologies for assessing bufuralol metabolism in both human liver microsomes and with recombinant enzymes.
Bufuralol Metabolism Assay in Human Liver Microsomes
This protocol is a generalized procedure and may require optimization for specific experimental goals.
1. Materials and Reagents:
-
Pooled human liver microsomes (stored at -80°C)
-
Bufuralol hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl₂)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Incubator/water bath (37°C)
-
LC-MS/MS or HPLC with fluorescence detection for analysis
2. Incubation Procedure:
-
Prepare a stock solution of bufuralol in a suitable solvent (e.g., water or methanol).
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and the desired concentration of human liver microsomes (e.g., 0.2-0.5 mg/mL protein).[6]
-
Add bufuralol to the incubation mixture to achieve the desired final substrate concentration.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[7]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
Incubate for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range for metabolite formation.[6]
-
Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.[8]
-
Vortex the samples and centrifuge to pellet the protein (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Analytical Procedure:
-
Analyze the formation of 1'-hydroxybufuralol (and other metabolites if desired) using a validated LC-MS/MS or HPLC-fluorescence method.[4]
-
Quantify the metabolites by comparing their peak areas to that of the internal standard against a standard curve.
4. Controls:
-
No NADPH: To control for non-enzymatic degradation.
-
Time-zero: To determine the background levels of metabolites.
-
Heat-inactivated microsomes: To confirm that the metabolism is enzyme-mediated.
Bufuralol Metabolism Assay with Recombinant CYP2D6
This protocol outlines the use of commercially available recombinant human CYP2D6 expressed in a system like baculovirus-infected insect cells (Supersomes™) or E. coli membranes.
1. Materials and Reagents:
-
Recombinant human CYP2D6 enzyme preparation (co-expressed with NADPH-cytochrome P450 reductase)
-
All other reagents as listed for the HLM assay.
2. Incubation Procedure:
-
The procedure is similar to the HLM assay, with the key difference being the use of a specific amount of recombinant CYP2D6 (e.g., pmol of P450) instead of microsomal protein concentration.
-
Prepare the incubation mixture with potassium phosphate buffer, MgCl₂, and the recombinant enzyme preparation.
-
Add bufuralol and pre-incubate at 37°C.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for the desired time and terminate the reaction as described for the HLM assay.
3. Analytical Procedure and Controls:
-
The analytical procedure and necessary controls are the same as for the HLM assay.
Mandatory Visualizations
Bufuralol Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of bufuralol.
Caption: Primary metabolic pathway of bufuralol to 1'-hydroxybufuralol.
Experimental Workflow
This diagram outlines the general workflow for an in vitro bufuralol metabolism experiment.
Caption: General experimental workflow for in vitro bufuralol metabolism.
References
- 1. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Bufuralol as a Sensitive Probe for CYP2D6 Genetic Polymorphisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of bufuralol (B1668043) as a sensitive probe for investigating CYP2D6 genetic polymorphisms. It offers a detailed comparison with other commonly used probe drugs, supported by experimental data, to assist researchers in selecting the most appropriate tool for their pharmacogenetic studies.
Executive Summary
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of approximately 20-25% of clinically used drugs.[1][2] Its gene is highly polymorphic, leading to wide inter-individual variability in enzyme activity and categorizing individuals into distinct phenotypes: Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive (Normal) Metabolizers (EM), and Ultrarapid Metabolizers (UM).[3] Accurate phenotyping of CYP2D6 is crucial for personalized medicine and drug development. Bufuralol, a beta-blocker, has been extensively studied and validated as a sensitive and specific probe for CYP2D6 activity. Its primary metabolite, 1'-hydroxybufuralol (B194460), is almost exclusively formed by CYP2D6, making the metabolic ratio of parent drug to metabolite a reliable indicator of enzyme function.[2][4] This guide compares bufuralol with other established CYP2D6 probes—dextromethorphan (B48470), debrisoquine, and metoprolol—and provides detailed experimental protocols and data to support its use.
Comparison of CYP2D6 Probe Drugs
The selection of a probe drug for CYP2D6 phenotyping depends on various factors including sensitivity, specificity, safety, and the specific research or clinical question. Below is a comparative summary of bufuralol and its main alternatives.
| Feature | Bufuralol | Dextromethorphan | Debrisoquine | Metoprolol |
| Primary Metabolic Pathway | 1'-hydroxylation | O-demethylation | 4-hydroxylation | α-hydroxylation |
| Primary Metabolite | 1'-hydroxybufuralol | Dextrorphan | 4-hydroxydebrisoquine | α-hydroxymetoprolol |
| Specificity for CYP2D6 | High; 1'-hydroxylation is almost exclusively mediated by CYP2D6.[2] | High for O-demethylation, but minor metabolism by other CYPs (e.g., CYP3A4) can occur.[5] | Very high; considered a gold standard probe.[6] | High, but other CYPs may contribute to a lesser extent. |
| Sensitivity to Genetic Polymorphisms | High; demonstrates significant differences in metabolism across various CYP2D6 alleles.[2] | High; widely used to differentiate between phenotypes.[7] | Very high; historically used to define the PM phenotype. | Good; shows correlation with CYP2D6 genotype. |
| Clinical Availability | Less common for clinical use as a beta-blocker.[8] | Readily available over-the-counter as a cough suppressant.[8] | Withdrawn from the market in many countries.[8] | Widely used clinically as a beta-blocker. |
| Safety Profile | Generally well-tolerated in single phenotyping doses. | Good at phenotyping doses, but can have CNS side effects at higher doses.[2] | Can cause hypotension, a reason for its withdrawal. | Generally well-tolerated. |
| Analytical Method | HPLC with fluorescence detection is common and sensitive.[9] | HPLC-MS/MS is commonly used. | HPLC with fluorescence or mass spectrometry detection. | HPLC-MS/MS is typically used. |
Performance Data: In Vitro Kinetic Parameters
The following table summarizes the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for bufuralol and dextromethorphan metabolism by various CYP2D6 allozymes, providing insight into the substrate-dependent effects of genetic variants. Lower Km values indicate higher binding affinity, while Vmax reflects the maximum rate of metabolism. The efficiency of metabolism is represented by the Vmax/Km ratio.
| CYP2D6 Allele | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Vmax/Km (Efficiency) |
| CYP2D6.1 (Reference) | Bufuralol | 2.6 ± 0.5 | 3.5 ± 0.2 | 1.35 |
| Dextromethorphan | 4.2 ± 0.9 | 1.5 ± 0.1 | 0.36 | |
| CYP2D6.10 (Decreased function) | Bufuralol | 10.1 ± 1.5 | 1.9 ± 0.1 | 0.19 |
| Dextromethorphan | 25.3 ± 3.6 | 1.2 ± 0.1 | 0.05 | |
| CYP2D6.17 (Decreased function) | Bufuralol | 8.9 ± 1.2 | 1.5 ± 0.1 | 0.17 |
| Dextromethorphan | 15.2 ± 2.1 | 0.9 ± 0.1 | 0.06 | |
| CYP2D6.53 (Increased function) | Bufuralol | 0.5 ± 0.1 | 5.8 ± 0.2 | 11.6 |
| Dextromethorphan | 3.2 ± 0.6 | 1.7 ± 0.1 | 0.53 |
Data compiled from in vitro studies with recombinant CYP2D6 enzymes.[1][10]
Experimental Protocols
In Vitro Bufuralol 1'-Hydroxylase Activity Assay
This protocol is designed to determine the kinetic parameters of bufuralol metabolism in human liver microsomes or with recombinant CYP2D6 enzymes.
Materials:
-
Human liver microsomes or recombinant CYP2D6
-
Bufuralol hydrochloride
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Perchloric acid
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein) or recombinant CYP2D6 in potassium phosphate buffer.
-
Add bufuralol at various concentrations (e.g., 0.5 to 200 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold acetonitrile or perchloric acid.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of 1'-hydroxybufuralol using HPLC with fluorescence detection (excitation: 252 nm, emission: 302 nm).[2][9]
-
Quantify the metabolite concentration using a standard curve of 1'-hydroxybufuralol.
-
Calculate the reaction velocity and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
In Vivo CYP2D6 Phenotyping with Bufuralol
This protocol outlines a typical procedure for in vivo phenotyping using an oral dose of bufuralol and urine collection.
Procedure:
-
Subject Preparation: Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the study. An overnight fast is recommended.
-
Probe Administration: Administer a single oral dose of 30 mg of this compound with water.
-
Urine Collection: Collect all urine for a specified period, typically 8 or 12 hours, post-dose. Record the total volume.
-
Sample Processing: Aliquot a portion of the collected urine and store at -20°C or lower until analysis.
-
Sample Analysis: Determine the concentrations of bufuralol and 1'-hydroxybufuralol in the urine samples using a validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS.
-
Metabolic Ratio (MR) Calculation: Calculate the metabolic ratio as follows: MR = Amount of Bufuralol excreted in urine / Amount of 1'-hydroxybufuralol excreted in urine
-
Phenotype Classification: Classify the subject's CYP2D6 phenotype based on the calculated MR using established cut-off values. While cut-offs can vary slightly between studies, a general guideline is:
-
PM: MR > 10
-
IM: MR between 1 and 10
-
EM: MR < 1
-
UM: Very low MR, often overlapping with the lower end of the EM range.
-
Signaling Pathways and Workflows
Bufuralol Metabolic Pathway
The primary metabolic pathway of bufuralol is the hydroxylation at the 1'-position, catalyzed by CYP2D6, to form 1'-hydroxybufuralol.
Validation Workflow for a CYP2D6 Probe
The validation of a new CYP2D6 probe involves a multi-step process to establish its reliability and utility.
Conclusion
Bufuralol is a highly sensitive and specific probe for determining CYP2D6 phenotype. Its metabolism to 1'-hydroxybufuralol is almost exclusively mediated by CYP2D6, providing a clear and reliable metabolic ratio for phenotype classification. While dextromethorphan is more readily available, bufuralol's well-characterized kinetics and high specificity make it an excellent choice for research and clinical studies focused on CYP2D6 pharmacogenetics. The detailed protocols and comparative data presented in this guide support the validation of bufuralol as a robust tool for investigating the impact of CYP2D6 genetic polymorphisms on drug metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 9. In vivo assessment of the metabolic activity of CYP2D6 diplotypes and alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Assessment in Bufuralol Immunoassays
The development of highly specific antibodies is a cornerstone of reliable immunoassay performance. In the context of bufuralol (B1668043), a chiral drug that undergoes extensive metabolism, the potential for cross-reactivity with its metabolites and stereoisomers is a significant consideration. Research into monoclonal antibodies for bufuralol has indicated the feasibility of producing assays with high enantioselectivity, showing low cross-reactivity with the non-target enantiomer (antipode) of bufuralol and its 1'-oxidized metabolites[1]. However, a comprehensive assessment against a panel of structurally related compounds is essential for any immunoassay being used in a research or clinical setting.
Understanding Cross-Reactivity in Bufuralol Immunoassays
Cross-reactivity in an immunoassay for bufuralol occurs when the antibodies designed to bind to bufuralol also recognize and bind to other structurally similar molecules. This can lead to inaccurate quantification and false-positive results. The primary compounds of concern for cross-reactivity in a bufuralol assay include its major metabolites and structurally related beta-blockers.
Major Metabolites of Bufuralol:
-
4-Hydroxybufuralol
-
6-Hydroxybufuralol
The extent to which these metabolites cross-react in an immunoassay will significantly impact the assay's utility for specific applications. For instance, an assay with high cross-reactivity to the 1'-hydroxybufuralol metabolite might be suitable for general screening purposes but would be inappropriate for studies requiring the specific quantification of the parent drug.
Comparative Cross-Reactivity Data
Ideally, a direct comparison of cross-reactivity profiles from different commercially available bufuralol immunoassay kits would be presented here. However, due to the lack of publicly available, detailed cross-reactivity datasheets for such kits, we instead present a template for how such data should be structured and interpreted. When evaluating an immunoassay, researchers should aim to generate or request data in a similar format.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Bufuralol (Parent Drug) | (Reference) | 100% |
| 1'-Hydroxybufuralol | User Defined | User Determined |
| 4-Hydroxybufuralol | User Defined | User Determined |
| 6-Hydroxybufuralol | User Defined | User Determined |
| Propranolol | User Defined | User Determined |
| Metoprolol | User Defined | User Determined |
| Pindolol | User Defined | User Determined |
| (S)-Bufuralol | User Defined | User Determined |
| (R)-Bufuralol | User Defined | User Determined |
Note: The table above is a template. The selection of compounds and their tested concentrations should be guided by the specific research application and the expected physiological or experimental concentrations of these potential cross-reactants.
Experimental Protocols for Cross-Reactivity Assessment
The following is a detailed methodology for assessing the cross-reactivity of a competitive enzyme-linked immunosorbent assay (ELISA) for bufuralol.
Objective: To determine the percentage of cross-reactivity of a panel of structurally related compounds with the antibodies used in a bufuralol immunoassay.
Materials:
-
Bufuralol immunoassay kit (including antibody-coated microplates, bufuralol-enzyme conjugate, substrate, and stop solution)
-
Bufuralol standard
-
Potential cross-reacting compounds (e.g., metabolites, other beta-blockers)
-
Assay buffer
-
Wash buffer
-
Microplate reader
-
Precision pipettes and tips
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a series of bufuralol standards in the assay buffer according to the manufacturer's instructions. This will be used to generate a standard curve.
-
Prepare a range of concentrations for each potential cross-reacting compound in the assay buffer. The concentration range should be sufficient to elicit a response in the assay, ideally spanning from no inhibition to maximum inhibition.
-
-
Assay Procedure (Competitive ELISA):
-
Add a fixed amount of bufuralol-enzyme conjugate to each well of the antibody-coated microplate, as specified in the kit protocol.
-
Add the bufuralol standards and the various concentrations of the test compounds to their respective wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the bufuralol in the sample/standard and the bufuralol-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of bufuralol present in the sample/standard.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values of the bufuralol standards against their known concentrations. A sigmoidal curve is typically generated.
-
Determine the concentration of bufuralol that causes 50% inhibition of the maximum signal (IC50) from the standard curve.
-
For each test compound, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of Bufuralol / IC50 of Test Compound) x 100
-
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts of immunoassay mechanics and the process of cross-reactivity assessment, the following diagrams are provided.
Caption: Competitive immunoassay for bufuralol.
Caption: Workflow for assessing cross-reactivity.
Conclusion
References
comparative inhibitory effects of different compounds on bufuralol metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various compounds on the metabolism of bufuralol (B1668043), a probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. Understanding these interactions is crucial for predicting potential drug-drug interactions and ensuring the safe development of new chemical entities. The data presented is compiled from in vitro studies utilizing human liver microsomes (HLM) and recombinant CYP2D6 enzymes.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of different compounds on bufuralol 1'-hydroxylation, the primary metabolic pathway mediated by CYP2D6, are summarized in the table below. The data is presented as IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme). Lower values indicate a more potent inhibitory effect.
| Compound Class | Compound | Test System | IC50 (µM) | Ki (µM) |
| Antipsychotics | Levomepromazine | Human Liver Microsomes | 25.5 | - |
| Chlorpromazine | Human Liver Microsomes | 20 | - | |
| Thioridazine | Human Liver Microsomes | 3.5 | 1.75 | |
| Risperidone | Human Liver Microsomes | > 50 | - | |
| Haloperidol | Human Liver Microsomes | > 50 | - | |
| Olanzapine | Human Liver Microsomes | > 50 | - | |
| Antidepressants (SSRIs) | Paroxetine | Human Liver Microsomes | - | 0.15[1] |
| Fluoxetine | Human Liver Microsomes | - | 0.60[1] | |
| Norfluoxetine | Human Liver Microsomes | - | 0.43[1] | |
| Sertraline | Human Liver Microsomes | - | 0.70[1] | |
| Fluvoxamine | Human Liver Microsomes | - | 8.2[1] | |
| Citalopram | Human Liver Microsomes | - | 5.1[1] | |
| Antidepressants (TCAs) | Clomipramine | Human Liver Microsomes | - | 2.2[1] |
| Desipramine | Human Liver Microsomes | - | 2.3[1] | |
| Amitriptyline | Human Liver Microsomes | - | 4.0[1] | |
| Antidepressants (MAOIs) | Clorgyline | Rat Liver Microsomes | Potent | - |
| Toloxatone | Rat Liver Microsomes | Least Potent | - | |
| Antiarrhythmics | Quinidine | Human Liver Microsomes | Potent | - |
| Herbal Alkaloids | Berberine | Human Liver Microsomes | 45 | - |
| Hydrastine | Human Liver Microsomes | 350 | - |
Experimental Protocols
The following is a generalized protocol for determining the inhibitory potential of compounds on bufuralol 1'-hydroxylation in human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
(±)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol (B194460) (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds (inhibitors)
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid (HPLC grade)
-
Internal standard for HPLC analysis (e.g., propranolol)
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLM (e.g., 0.1-0.5 mg/mL protein concentration), potassium phosphate buffer, and the test inhibitor at various concentrations.
-
The mixture is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by adding a solution of bufuralol (at a concentration near its Km, typically in the low micromolar range) and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
The reaction is terminated by adding a quenching solvent, such as ice-cold acetonitrile, which may also contain an internal standard.
-
Control incubations are performed in the absence of the test inhibitor to determine the uninhibited enzyme activity.
3. Sample Analysis:
-
The quenched reaction mixtures are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected and analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection.[2]
-
The separation of bufuralol and 1'-hydroxybufuralol is typically achieved on a C18 reverse-phase column.
-
The mobile phase often consists of an acetonitrile and acidic aqueous buffer mixture.
-
Fluorescence detection is set at an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm for optimal sensitivity.
4. Data Analysis:
-
The peak areas of 1'-hydroxybufuralol and the internal standard are used to quantify the metabolite formation.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control incubations.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For the determination of the Ki, experiments are repeated at different substrate (bufuralol) concentrations, and the data are analyzed using graphical methods such as the Dixon plot or by non-linear regression analysis.
Visualizing the Process
To better understand the experimental logic and the underlying biochemical pathway, the following diagrams have been generated using the DOT language.
Caption: CYP2D6 catalytic cycle for bufuralol 1'-hydroxylation.
Caption: Workflow for determining the inhibitory effects on bufuralol metabolism.
References
assessing the impact of different analytical columns on bufuralol separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different high-performance liquid chromatography (HPLC) columns for the separation of bufuralol (B1668043). The primary focus is on the well-documented enantiomeric separation of bufuralol, a critical aspect for pharmaceutical development and metabolic studies. The performance of a macrocyclic glycopeptide-based chiral stationary phase is detailed with supporting experimental data, and a comparison with other potential column chemistries is discussed.
Data Presentation: Performance of a Vancomycin-Based Chiral Column
The following table summarizes the quantitative data for the enantiomeric separation of bufuralol using a Chirobiotic V column, a vancomycin-based chiral stationary phase (CSP).[1][2] This method is highly effective for resolving the S-(-)- and R-(+)-bufuralol enantiomers.
| Parameter | S-(-)-Bufuralol | R-(+)-Bufuralol |
| Retention Time (min) | 10.56[2] | 11.71[2] |
| Linearity Range (ng/mL) | 5 - 500[1] | 5 - 500[1] |
| Limit of Detection (LOD) (ng/mL) | 2[1] | 2[1] |
| Limit of Quantitation (LOQ) (ng/mL) | 5[2] | 5[2] |
| Within-Day Precision (%RSD) | 2.1 - 4.4[2] | 2.2 - 4.2[2] |
| Between-Day Precision (%RSD) | 2.5 - 4.9[2] | 2.6 - 4.9[2] |
| Mean Extraction Efficiency (%) | 97 - 102[1] | 97 - 102[1] |
| Overall Recovery (%) | 99.6 - 102.2[1] | 99.6 - 102.2[1] |
Experimental Protocols
A detailed methodology for the enantiomeric separation of bufuralol using a vancomycin-based chiral stationary phase is provided below. This protocol is based on established and validated methods found in the literature.[1][2][3]
Column: Chirobiotic V (Vancomycin Macrocyclic Antibiotic) Chiral Stationary Phase (CSP) Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine (B128534) in a ratio of 100:0.015:0.010 (v/v/v).[1][3] The presence of triethylamine is crucial for achieving enantiomeric separation.[2] Flow Rate: 0.5 mL/min[1][3] Detection: UV detection at a wavelength of 254 nm.[1][3] Temperature: Ambient. Sample Preparation: Bufuralol standards or extracted samples are dissolved in the mobile phase before injection.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing analytical columns and the logical relationship in selecting a suitable column for bufuralol separation.
Caption: Experimental workflow for bufuralol separation by HPLC.
Caption: Column selection logic for bufuralol analysis.
Comparison with Other Alternatives
While the vancomycin-based CSP provides excellent and well-documented separation of bufuralol enantiomers, other analytical columns can be considered depending on the analytical goal.
Other Chiral Stationary Phases:
-
Polysaccharide-Based Columns (e.g., Chiralpak AD): These columns, often based on amylose (B160209) or cellulose (B213188) derivatives, are widely used for chiral separations. The separation mechanism involves the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For some beta-blockers, amylose-based columns have provided successful enantioseparation.[4] The selectivity and elution order on these columns would likely differ from the Chirobiotic V column due to the different interaction mechanisms.
Achiral Reversed-Phase Columns:
For analyses where the separation of enantiomers is not required (e.g., quantification of total bufuralol), standard reversed-phase columns are a more common and cost-effective choice. On these columns, bufuralol would elute as a single peak.
-
C18 and C8 Columns: These are the most common types of reversed-phase columns, with stationary phases consisting of octadecyl (C18) or octyl (C8) silane (B1218182) bonded to silica (B1680970). The primary retention mechanism is hydrophobic interaction. Bufuralol, being a moderately hydrophobic molecule, would be well-retained on these columns. The choice between C18 and C8 would depend on the desired retention time, with C18 providing stronger retention.
-
Phenyl Columns: These columns have phenyl groups bonded to the silica support. In addition to hydrophobic interactions, they offer alternative selectivity through π-π interactions with aromatic analytes. Given that bufuralol has an aromatic ring system, a phenyl column could provide different selectivity compared to C18 or C8 columns, which might be advantageous if separating bufuralol from other aromatic compounds in a mixture.
References
- 1. Enantioselective immunoaffinity extraction for simultaneous determination of optically active bufuralol and its metabolites in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bufuralol Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of bufuralol (B1668043) hydrochloride, a non-selective β-adrenergic receptor antagonist used in research. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Bufuralol hydrochloride is classified as harmful if swallowed and should be handled with care.[1][2] Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.
Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company, which will typically employ incineration.[3][4][5] Direct disposal into sanitary sewers or regular trash is strictly prohibited to prevent environmental contamination.[3]
Step-by-Step Disposal Workflow:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements for chemical waste disposal.[6][7]
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated materials (e.g., weighing boats, gloves), and solutions, should be segregated as non-controlled chemical waste.
-
Do not mix with incompatible chemicals. This compound is known to be incompatible with strong oxidizing agents.[1]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6] Do not use abbreviations.
-
Include the concentration (if in solution) and the date of accumulation.
-
-
Storage:
-
Arrange for Pickup:
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its handling and preparation for disposal.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₂ • HCl | [10] |
| Molecular Weight | 297.8 g/mol | [10] |
| Solubility in Ethanol | ~15 mg/mL | [10] |
| Solubility in DMSO | ~10 mg/mL | [10] |
| Solubility in Dimethyl Formamide (DMF) | ~15 mg/mL | [10] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. danielshealth.com [danielshealth.com]
- 4. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Photo-induced environmental depletion processes of beta-blockers in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical degradation of beta-blockers. Studies on single and multicomponent synthetic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Bufuralol Hydrochloride
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for managing Bufuralol hydrochloride, a potent non-selective β-adrenoreceptor antagonist, from initial handling to final disposal. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
This compound is classified as harmful if swallowed and requires careful handling to avoid exposure.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) and follow established safety procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Eye/Face Protection: Safety glasses with side shields or goggles. - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[3] - Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder and if ventilation is inadequate, to avoid dust inhalation.[3] |
| Conducting Experiments | - Eye/Face Protection: Safety glasses with side shields or goggles. - Skin Protection: Chemical-resistant gloves and a lab coat. |
| Cleaning Spills | - Eye/Face Protection: Safety glasses with side shields or goggles. - Skin Protection: Chemical-resistant gloves and protective clothing. - Respiratory Protection: A NIOSH/MSHA-approved respirator should be worn to prevent inhalation of the powder. |
| Waste Disposal | - Eye/Face Protection: Safety glasses with side shields or goggles. - Skin Protection: Chemical-resistant gloves and a lab coat. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.
Hazard Mitigation and Safety Measures
Understanding the relationship between the potential hazards of this compound and the corresponding safety measures is crucial for preventing accidental exposure.
Operational and Disposal Plans
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is -20°C.
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Avoid creating dust. Use personal protective equipment and cover the powder spill with a plastic sheet or tarp to minimize spreading. Mechanically take up the spilled material and place it in appropriate containers for disposal.
Disposal: Disposal of this compound and its contaminated packaging must be in accordance with all applicable regional, national, and local laws and regulations. Do not reuse the container. It is recommended to dispose of the contents and container at an approved waste disposal plant. For unused medicines, community drug take-back programs are the best option for disposal.[4] If such programs are not available, follow specific disposal instructions on the product labeling.[4]
By implementing these safety protocols, researchers can handle this compound with confidence, ensuring a secure laboratory environment and the reliability of their scientific outcomes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
